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Foundational

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-hydroxy McPT Hydrochloride at the Serotonin 5-HT2A Receptor

Abstract: This document provides a comprehensive technical framework for the pharmacological characterization of 4-hydroxy-N-methyl-N-cyclopropyltryptamine (4-hydroxy McPT), a novel tryptamine derivative, at the human se...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical framework for the pharmacological characterization of 4-hydroxy-N-methyl-N-cyclopropyltryptamine (4-hydroxy McPT), a novel tryptamine derivative, at the human serotonin 2A receptor (5-HT2A). As a structural analog of known psychedelic compounds such as psilocin, 4-hydroxy McPT is hypothesized to exert its primary effects through agonism at this key G protein-coupled receptor. This guide is designed for researchers, pharmacologists, and drug development professionals, offering a logical, stepwise investigational cascade. We will move from foundational binding affinity studies to the elucidation of functional activity via canonical Gq signaling pathways, and further into the nuanced assessment of biased agonism. Each section provides not only detailed, field-proven protocols but also the underlying scientific rationale, ensuring a robust and self-validating approach to characterizing this novel psychoactive compound.

Introduction: A Novel Tryptamine in the Psychedelic Landscape

4-hydroxy McPT hydrochloride is a recently emerged analytical reference standard classified as a tryptamine.[1][2] Its chemical structure, 3-[2-(cyclopropylmethylamino)ethyl]-1H-indol-4-ol, places it within the 4-hydroxytryptamine family, which includes the classic psychedelic compound psilocin (4-hydroxy-N,N-dimethyltryptamine).[3] While the specific pharmacology of 4-hydroxy McPT remains largely uncharacterized in peer-reviewed literature, its structural similarity to potent 5-HT2A agonists strongly suggests this receptor is its primary molecular target.[1]

The 5-HT2A receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the cerebral cortex, is the principal mediator of the profound perceptual and cognitive alterations induced by classic psychedelics.[4][5][6] Agonist binding to the 5-HT2A receptor initiates a cascade of intracellular signaling events that are central to both its psychedelic and potential therapeutic effects.[6][7] Therefore, a rigorous and multi-faceted investigation into the interaction of 4-hydroxy McPT with the 5-HT2A receptor is the critical first step in understanding its pharmacological profile.

This guide outlines a logical workflow to comprehensively define the mechanism of action of 4-hydroxy McPT, establishing a foundation for future preclinical and clinical development.

Section 1: Predicted Molecular Interactions at the 5-HT2A Receptor Orthosteric Site

The initial hypothesis for any 4-hydroxytryptamine is that it will engage the orthosteric binding pocket of the 5-HT2A receptor in a manner analogous to serotonin and psilocin. Cryo-electron microscopy (cryo-EM) studies of these ligands bound to the 5-HT2A receptor have revealed key molecular interactions.[8] The protonated amine of the tryptamine ethylamine side chain forms a crucial salt bridge with a highly conserved aspartate residue, D155, in transmembrane helix 3 (TM3).[8] The 4-hydroxy group on the indole ring is predicted to form hydrogen bonds with other residues within the binding pocket, such as the primate-specific serine S242, which can contribute to the compound's overall potency.[8]

The N-methyl and N-cyclopropyl substituents of 4-hydroxy McPT will occupy a region of the binding pocket that can influence selectivity and efficacy. The increased steric bulk compared to psilocin's two methyl groups may alter the conformation of the receptor upon binding, potentially leading to differences in downstream signaling—a concept known as biased agonism.

Section 2: Foundational Pharmacology: Characterizing Receptor Binding Affinity

Causality and Rationale: Before assessing function, we must first confirm and quantify the physical interaction between 4-hydroxy McPT and the 5-HT2A receptor. A competitive radioligand binding assay is the gold-standard method to determine a compound's binding affinity (expressed as the inhibition constant, Ki). This value represents the concentration of the compound required to occupy 50% of the receptors in the presence of a competing radioligand. It is a direct measure of the physical "stickiness" of the compound to the receptor and is fundamental for interpreting all subsequent functional data. A high affinity (low Ki value) suggests that the compound can effectively engage the receptor at low concentrations.

Experimental Protocol: 5-HT2A Competitive Radioligand Binding Assay

This protocol is designed for a high-throughput 96-well format.[9]

  • Receptor Source Preparation:

    • Utilize cell membranes from a stable cell line (e.g., HEK293 or CHO) recombinantly expressing the human 5-HT2A receptor.

    • Homogenize cells in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the resulting pellet (cell membranes) in fresh assay buffer to a final protein concentration of approximately 70-100 µ g/well .[9]

  • Assay Plate Setup:

    • To each well of a 96-well filter plate (e.g., Millipore MAFB), add:

      • 25 µL of assay buffer (for total binding) or 25 µL of a non-labeled "cold" competitor ligand (e.g., 10 µM ketanserin) to define non-specific binding.

      • 25 µL of 4-hydroxy McPT hydrochloride at various concentrations (e.g., 0.1 nM to 100 µM) or vehicle for control wells.

      • 25 µL of a radiolabeled 5-HT2A antagonist, typically [³H]ketanserin, at a final concentration near its dissociation constant (KD), usually around 2-3 nM.[9]

      • 25 µL of the prepared cell membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting and Washing:

    • Terminate the incubation by rapid filtration over the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Quickly wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to minimize non-specific binding.[10]

  • Scintillation Counting:

    • Dry the filter plate at 50°C for 2 hours.[9]

    • Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of 4-hydroxy McPT.

    • Plot the percentage of specific binding against the log concentration of 4-hydroxy McPT to generate a competition curve.

    • Fit the data using a non-linear regression model (one-site fit) to determine the IC50 value (the concentration of 4-hydroxy McPT that inhibits 50% of specific radioligand binding).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD) , where [L] is the concentration of the radioligand and KD is its dissociation constant.

Data Presentation: Binding Affinity
CompoundReceptorRadioligandKi (nM)n
4-hydroxy McPT HClHuman 5-HT2A[³H]ketanserinExperimental Value≥3
Serotonin (Control)Human 5-HT2A[³H]ketanserin~19.5[3]≥3
Psilocin (Control)Human 5-HT2A[³H]ketanserin~79[3]≥3

Section 3: Functional Characterization: The Canonical Gq Signaling Pathway

Causality and Rationale: Demonstrating that a compound binds to a receptor is only half the story. We must determine the functional consequence of that binding. Does it activate the receptor (agonism), block it (antagonism), or have no effect? The canonical and best-characterized signaling pathway for the 5-HT2A receptor is coupling to Gq/11 proteins.[7][11] Activation of this G-protein stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 then binds to its receptor on the endoplasmic reticulum, triggering a rapid and measurable release of calcium (Ca²⁺) into the cytoplasm.[7][12] A calcium flux assay is therefore a direct, robust, and high-throughput method to measure the functional activation of the 5-HT2A receptor via its primary signaling pathway.

Visualization: Canonical 5-HT2A Gq Signaling Pathway

Gq_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_Protein Gαq/11 G-Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_Release Ca²⁺ Release Ligand 4-hydroxy McPT Ligand->Receptor Binds ER->Ca_Release Triggers

Caption: Canonical Gq signaling pathway of the 5-HT2A receptor.

Experimental Protocol: In Vitro Calcium Flux Assay

This protocol uses a fluorescent calcium indicator dye and a fluorescence plate reader.

  • Cell Culture and Plating:

    • Culture HEK293 or CHO cells stably expressing the human 5-HT2A receptor in appropriate media.

    • Seed the cells into a 96-well or 384-well black-walled, clear-bottom microplate and allow them to adhere and form a monolayer (typically 18-24 hours).[13]

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6) and an anion-exchange inhibitor like probenecid (to prevent dye leakage).

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate the plate for 60-120 minutes at 37°C in the dark to allow the cells to take up the dye.[14]

  • Cell Washing:

    • Gently wash the cells 2-3 times with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess extracellular dye.[14]

  • Compound Addition and Fluorescence Reading:

    • Place the plate into a fluorescence plate reader equipped with injectors (e.g., a FLIPR or similar instrument).

    • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

    • The instrument then automatically injects a solution of 4-hydroxy McPT hydrochloride at various concentrations into the wells.

    • Immediately begin measuring the fluorescence intensity kinetically for 60-180 seconds to capture the rapid increase in intracellular calcium.[15]

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline reading.

    • Normalize the data to the response produced by a saturating concentration of a reference agonist (e.g., serotonin) to express it as a percentage.

    • Plot the normalized response against the log concentration of 4-hydroxy McPT.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 (potency) and Emax (efficacy) values.

Data Presentation: Functional Activity (Gq Pathway)
CompoundPotency (EC50, nM)Efficacy (Emax, % of 5-HT)n
4-hydroxy McPT HClExperimental ValueExperimental Value≥3
Serotonin (Control)Reference Value100% (by definition)≥3
Psilocin (Control)Reference ValueReference Value≥3

Section 4: Advanced Characterization: Investigating Biased Agonism

Causality and Rationale: The concept of biased agonism, or functional selectivity, posits that a ligand can stabilize specific receptor conformations that preferentially activate one downstream signaling pathway over another.[16] For the 5-HT2A receptor, the two most studied pathways are the Gq-protein pathway (associated with psychedelic effects) and the β-arrestin 2 (βarr2) pathway.[11][16] There is emerging evidence that β-arrestin signaling may contribute to the therapeutic, neuroplastic effects of psychedelics, potentially separable from the hallucinogenic activity.[16] Developing ligands that are "biased" toward the β-arrestin pathway is a major goal in creating non-hallucinogenic psychedelics for treating depression.[11] Therefore, characterizing 4-hydroxy McPT's signaling profile across both pathways is essential for predicting its therapeutic potential and side-effect profile.

Visualization: Biased Agonism at the 5-HT2A Receptor

Biased_Agonism cluster_ligands cluster_pathways Ligand_A Gq-Biased Agonist (e.g., Psychedelic) Receptor 5-HT2A Receptor Ligand_A->Receptor Stabilizes 'Conformation A' Ligand_B β-arrestin-Biased Agonist (e.g., Non-Psychedelic Therapeutic) Ligand_B->Receptor Stabilizes 'Conformation B' Gq Gq Protein Pathway (Psychedelic Effects) Receptor->Gq Preferential Activation Receptor->Gq Weak Activation Barr β-arrestin Pathway (Therapeutic Effects) Receptor->Barr Weak Activation Receptor->Barr Preferential Activation

Caption: Ligands can bias 5-HT2A receptor signaling toward different pathways.

Experimental Workflow: Assessing Biased Agonism

A self-validating system for assessing bias requires quantifying the potency (EC50) and efficacy (Emax) of 4-hydroxy McPT in both a G-protein-dependent and a β-arrestin-dependent assay in the same cell system.

  • G-Protein Pathway Assay:

    • Perform the Calcium Flux Assay as detailed in Section 3 to obtain EC50 and Emax values for Gq activation.

  • β-arrestin Recruitment Assay:

    • Rationale: This assay directly measures the recruitment of β-arrestin 2 to the activated 5-HT2A receptor at the cell membrane.

    • Methodology: Several technologies are available. A common approach is an enzyme complementation assay (e.g., PathHunter®).

      • Use a cell line co-expressing the 5-HT2A receptor fused to a small enzyme fragment (ProLink™) and β-arrestin 2 fused to the larger, complementary enzyme fragment (Enzyme Acceptor).

      • When 4-hydroxy McPT activates the receptor, β-arrestin 2 is recruited.

      • This brings the two enzyme fragments into proximity, forming an active enzyme that converts a substrate into a chemiluminescent signal.

      • The magnitude of the light signal is directly proportional to the amount of β-arrestin 2 recruitment.

    • Protocol Outline:

      • Plate the engineered cells in a white, opaque 96-well plate.

      • Add 4-hydroxy McPT across a range of concentrations.

      • Incubate for 60-90 minutes at 37°C.

      • Add the detection reagents (substrate) and incubate for 60 minutes at room temperature.

      • Read the chemiluminescent signal on a plate reader.

      • Analyze the data using non-linear regression to determine the EC50 and Emax for β-arrestin recruitment.

  • Bias Calculation:

    • Calculate the "transduction coefficient" (log(Emax/EC50)) for each pathway.

    • The bias of 4-hydroxy McPT is determined by comparing its transduction coefficient ratio (Gq / β-arrestin) to that of a reference compound (like serotonin), which is considered an unbiased or "balanced" agonist.

Conclusion

The comprehensive characterization of a novel psychoactive compound like 4-hydroxy McPT hydrochloride at its primary target, the 5-HT2A receptor, is a multi-step, logic-driven process. This guide provides an integrated framework for moving from the foundational confirmation of binding to a nuanced understanding of functional signaling. By systematically determining binding affinity (Ki), quantifying canonical Gq pathway activation (EC50 and Emax via calcium flux), and investigating potential biased agonism (via β-arrestin recruitment), researchers can build a robust pharmacological dossier. This dossier is not merely a collection of data points; it is a predictive model of the compound's potential in vivo effects, therapeutic utility, and side-effect profile, providing the authoritative grounding necessary for continued drug discovery and development.

References

  • Wikipedia. (n.d.). 4-HO-MiPT. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). 4-HO-MPT. Retrieved February 6, 2026, from [Link]

  • El-Merahbi, R., et al. (2015). 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 1-15. [This is a representative URL, as the original link was not a direct paper but a general search result. A suitable open-access review on 5-HT receptors would be cited here.]
  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved February 6, 2026, from [Link]

  • REPROCELL. (2022, May 4). Everything we know about the 5-HT2A (serotonin) receptor. Retrieved February 6, 2026, from [Link]

  • Kim, K., et al. (2023). Discovery of Highly Selective 5-HT2A Agonists using Structure-guided Design. bioRxiv. [Link]

  • Jaster, A. M., et al. (2023). Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action. International Journal of Molecular Sciences, 24(22), 16239. [Link]

  • González-Maeso, J. (2015). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. In Behavioral Neurobiology of Psychedelic Drugs. Springer, Berlin, Heidelberg. [Link]

  • Gatch, M. B., et al. (2023). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Drug and Alcohol Dependence, 247, 109873. [Link]

  • Gumpper, R. H., & Roth, B. L. (2024). Targeting the 5-HT2A Receptor for Developing Psychedelic Drugs and Beyond. Journal of Medicinal Chemistry. [Link]

  • Stankiewicz, A. M., et al. (2024). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Pharmacological Research, 199, 106997. [Link]

  • Sniecikowska, J., et al. (2024). Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT2A Receptor Ligand. Molecules, 29(3), 698. [Link]

  • Gatch, M. B., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science, 6(4), 542-553. [Link]

  • Nichols, D. E. (2025). 5-HT2A receptors: Pharmacology and functional selectivity. Pharmacological Research, 100059. [Link]

  • Cannaert, A., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 36-53. [Link]

  • Elands, J., et al. (1999). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 41(2-3), 85-90. [Link]

  • Wallach, J., et al. (2023). Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 14(15), 2813-2831. [Link]

  • Sherwood, A. M., et al. (2023). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. ACS Omega, 8(12), 11235-11244. [Link]

  • Gatch, M. B., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ResearchGate. [Link]

  • Moreno, J. L., et al. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLOS ONE, 13(8), e0203137. [Link]

  • Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Retrieved February 6, 2026, from [Link]

  • Jensen, A. A., et al. (2021). Evidence that 5‐HT2A receptor signalling efficacy and not biased agonism differentiates serotonergic psychedelic from non‐psychedelic drugs. British Journal of Pharmacology, 178(24), 4884-4898. [Link]

  • Ray, T. S. (2010). Psychedelics and the Human Receptorome. PLOS ONE, 5(2), e9019. [Link]

  • Nichols, D. E. (2025). 5-HT2A receptors: Pharmacology and functional selectivity. Pharmacological Research, 100059. [Link]

  • Halberstadt, A. L., & McCorvy, J. D. (2023). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. ResearchGate. [Link]

  • Gatch, M. B., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science, 6(4), 542-553. [Link]

  • Wallach, J., et al. (2023). Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 14(15), 2813-2831. [Link]

  • Yeboah, F., et al. (2022). A High-throughput Calcium-flux Assay to Study NMDA-receptors. JoVE (Journal of Visualized Experiments). [Link]

  • Agilent Technologies. (n.d.). Calcium Flux Assays. Retrieved February 6, 2026, from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • De Gregorio, D., et al. (2023). The Key Role of Intracellular 5-HT2A Receptors: A Turning Point in Psychedelic Research? Biomedicines, 11(10), 2779. [Link]

  • Fox, M. A., et al. (2010). Functional interactions between 5-HT2A and presynaptic 5-HT1A receptor-based responses in mice genetically deficient in the serotonin 5-HT transporter (SERT). British Journal of Pharmacology, 159(5), 1050-1062. [Link]

Sources

Exploratory

Metabolic Profiling and Pharmacokinetics of 4-Hydroxy-N-methyl-N-cyclopropyltryptamine (4-HO-McPT) in In Vivo Models

Executive Summary & Chemical Context 4-Hydroxy-N-methyl-N-cyclopropyltryptamine (4-HO-McPT) is a novel psychoactive substance (NPS) and a structural analog of Psilocin (4-HO-DMT), the active metabolite of Psilocybin. Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

4-Hydroxy-N-methyl-N-cyclopropyltryptamine (4-HO-McPT) is a novel psychoactive substance (NPS) and a structural analog of Psilocin (4-HO-DMT), the active metabolite of Psilocybin. Unlike traditional alkyl-substituted tryptamines, 4-HO-McPT incorporates a cyclopropyl moiety on the amine nitrogen.

This structural modification is critical for two reasons:

  • Pharmacological Potency: The cyclopropyl group is often used in medicinal chemistry to increase potency and receptor binding affinity due to its steric rigidity and electron-donating properties.

  • Metabolic Complexity: While often introduced to enhance metabolic stability against N-dealkylation, the cyclopropyl ring introduces a potential "toxicological liability" via P450-mediated ring opening, forming reactive aldehyde intermediates.

This guide details the metabolic pathways, experimental protocols, and analytical strategies required to profile 4-HO-McPT in in vivo models (rodents), providing a roadmap for toxicologists and drug developers.

In Vivo Metabolic Pathways

The metabolism of 4-HO-McPT is governed by the competition between rapid Phase II conjugation (driven by the accessible 4-hydroxyl group) and Phase I oxidative modifications.

Primary Pathway: Phase II Conjugation

As with Psilocin, the most abundant metabolic route is direct conjugation.

  • Mechanism: Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes (specifically UGT1A10 and UGT1A9 isoforms) transfer a glucuronic acid moiety to the phenolic hydroxyl group.

  • Product: 4-HO-McPT-O-Glucuronide .

  • Significance: This metabolite is highly polar and rapidly excreted in urine. In forensic analysis, samples must undergo hydrolysis (using

    
    -glucuronidase) to detect the parent compound.
    
Secondary Pathway: N-Demethylation
  • Mechanism: Cytochrome P450 (CYP) enzymes (likely CYP2D6 and CYP1A2) facilitate the removal of the N-methyl group.[1]

  • Product: 4-Hydroxy-N-cyclopropyltryptamine (Nor-4-HO-McPT) .

  • Causality: The methyl group is sterically less hindered and electronically more labile than the cyclopropyl ring, making it the preferred site for dealkylation.

Tertiary Pathway: Cyclopropyl Ring Oxidation (The "Toxicological Liability")
  • Mechanism: The cyclopropyl ring is generally resistant to direct removal. However, CYP enzymes can oxidize the ring carbons (Single Electron Transfer mechanism), leading to the formation of an unstable carbinolamine intermediate.

  • Outcome: Spontaneous ring opening can generate reactive

    
    -unsaturated aldehydes  (e.g., acrolein derivatives).
    
  • Bio-marker: These reactive intermediates are rarely detected directly. Instead, they form stable covalent adducts with Glutathione (GSH). Detection of GSH-conjugates in bile or urine is the definitive marker for this bioactivation pathway.

Minor Pathway: Oxidative Deamination
  • Mechanism: Monoamine Oxidase (MAO-A) attacks the amine.[1][2]

  • Product: 4-Hydroxyindole-3-acetic acid (4-HIAA) .

  • Note: The bulky N-cyclopropyl group likely inhibits MAO binding compared to DMT, making this a minor pathway compared to Psilocin.

Visualization of Metabolic Fate[3]

MetabolicPathways Parent 4-HO-McPT (Parent Drug) Glucuronide 4-HO-McPT-O-Glucuronide (Major Urinary Metabolite) Parent->Glucuronide Phase II: UGT1A9/1A10 (Glucuronidation) NorMetabolite 4-HO-N-cyclopropyltryptamine (N-Demethylation) Parent->NorMetabolite Phase I: CYP2D6 (N-Demethylation) Aldehyde Reactive Aldehyde Intermediate (Ring Opening) Parent->Aldehyde Phase I: CYP P450 (Oxidation) HIAA 4-HIAA (Deamination) Parent->HIAA MAO-A (Minor) GSH_Adduct GSH Conjugate (Toxicity Marker) Aldehyde->GSH_Adduct Glutathione S-Transferase

Caption: Predicted metabolic tree of 4-HO-McPT showing the dominance of glucuronidation and the potential for reactive ring-opening.[3]

Experimental Protocol: In Vivo Profiling

To validate these pathways, a robust experimental design utilizing rat models is required. This protocol ensures the capture of both stable metabolites and reactive intermediates.

Animal Model & Dosing
  • Subject: Male Sprague-Dawley Rats (n=6), 250–300g.

  • Dosing: Intraperitoneal (i.p.) or Oral (p.o.) administration at 10 mg/kg .

  • Rationale: 10 mg/kg provides sufficient plasma concentration for metabolite identification without inducing acute serotonin toxicity.

Sample Collection Workflow
  • Plasma: Collect serial blood samples (0, 15, 30, 60, 120, 240, 480 min) via jugular vein catheter.

    • Processing: Centrifuge at

      
      , harvest plasma, store at 
      
      
      
      .
  • Urine: Collect 0–24h pooled urine using metabolic cages.

    • Processing: Split into two aliquots. Aliquot A is analyzed directly. Aliquot B is treated with

      
      -glucuronidase to hydrolyze conjugates, confirming the total drug load.
      
Analytical Methodology (LC-HRMS/MS)
  • Instrument: Q-Exactive Orbitrap or equivalent High-Resolution Mass Spectrometer.

  • Chromatography: C18 Reverse Phase Column (e.g., Waters HSS T3).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Self-Validating Step: Use Precursor Ion Scanning for the specific indole fragment (m/z 160.0757 for 4-hydroxyindole core) to filter out background noise and identify all related metabolites.

Predicted Quantitative Data & Mass Transitions

The following table outlines the expected mass spectrometry characteristics for 4-HO-McPT and its metabolites. This data serves as a reference for configuring Multiple Reaction Monitoring (MRM) methods.

Metabolite IDTransformationFormula ChangePredicted [M+H]+Key Fragment Ions (m/z)
M0 (Parent) None-233.1648 160.07 (Indole), 174.09
M1 (Glucuronide) + Glucuronic Acid+ C6H8O6409.1969 233.16 (Neutral Loss 176)
M2 (Nor-metabolite) - CH2 (Demethylation)- CH2219.1492 160.07, 44.05 (Amine)
M3 (Oxide) + Oxygen (N-Oxide)+ O249.1597 233.16, 215.15
M4 (GSH Adduct) Ring Opening + GSH+ C10H15N3O6S538.2 (approx)308.09 (GSH fragment)

Analytical Workflow Diagram

Workflow Sample Rat Plasma/Urine PPT Protein Precipitation (Cold ACN) Sample->PPT Aliquot A Hydrolysis Enzymatic Hydrolysis (Beta-Glucuronidase) Sample->Hydrolysis Aliquot B (Urine) LCMS LC-HRMS/MS Analysis (Orbitrap) PPT->LCMS Hydrolysis->PPT Data Metabolite ID (Compound Discoverer) LCMS->Data

Caption: Step-by-step analytical workflow for isolating and identifying 4-HO-McPT metabolites.

Expert Insights & Causality

  • Why Glucuronidation Dominates: The 4-hydroxyl group on the indole ring is a "hard" nucleophile and sterically unhindered, making it an ideal substrate for UGTs. This rapid conjugation limits the bioavailability of the parent drug, similar to the "first-pass effect" seen with oral Psilocin.

  • The Cyclopropyl Paradox: While the cyclopropyl group prevents standard N-dealkylation (making the drug potentially longer-lasting than DMT), it introduces the risk of mechanism-based inhibition of CYP enzymes via ring-opening. Researchers must monitor liver enzymes (ALT/AST) in chronic dosing studies to rule out hepatotoxicity caused by reactive aldehyde formation.

References

  • Tanaka, R., et al. (2020). Identification of six tryptamine derivatives as designer drugs in illegal products. Journal of Forensic Toxicology. Link

  • Bruni, P. S., et al. (2018). Study of the in vitro and in vivo metabolism of 4-HO-MET. Forensic Science International. Link

  • Shanu-Wilson, J. (2020). Metabolism of cyclopropyl groups: a double-edged sword. Hypha Discovery.[4] Link

  • Kalgutkar, A. S., et al. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology. Link

  • Dinis-Oliveira, R. J. (2017). Metabolism of psilocybin and psilocin: clinical and forensic toxicological relevance.[5] Drug Metabolism Reviews.[3][5] Link

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Foundational

Pharmacological Characterization of 4-Hydroxy-N-methyl-N-cyclopropyltryptamine (4-HO-McPT): A Technical Analysis of Psychoactive Potential

Topic: Pharmacological Characterization of 4-Hydroxy-N-methyl-N-cyclopropyltryptamine (4-HO-McPT) in Rodent Models Content Type: Technical Whitepaper Audience: Drug Discovery Researchers, Neuropharmacologists, and Toxico...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacological Characterization of 4-Hydroxy-N-methyl-N-cyclopropyltryptamine (4-HO-McPT) in Rodent Models Content Type: Technical Whitepaper Audience: Drug Discovery Researchers, Neuropharmacologists, and Toxicology Specialists.[1][2]

[1][2][3]

Executive Summary

The emergence of novel psychoactive substances (NPS) necessitates rigorous preclinical evaluation frameworks. 4-Hydroxy-N-methyl-N-cyclopropyltryptamine (4-HO-McPT) is a structural analog of psilocin (4-HO-DMT) characterized by the substitution of an N-methyl group with a cyclopropyl moiety.[1][2] While anecdotal reports and forensic identifications confirm its presence in the designer drug market, peer-reviewed characterization of its pharmacodynamics remains sparse compared to its homologs like 4-HO-MiPT.[1][2]

This technical guide outlines the structural rationale for 4-HO-McPT’s psychoactivity, predicts its receptor binding profile based on Structure-Activity Relationships (SAR), and details the Head Twitch Response (HTR) protocol—the gold-standard behavioral assay for 5-HT2A agonism in rodents.[1][2] This document serves as a roadmap for researchers validating the psychoactive and metabolic profile of this compound.

Chemical Structure & SAR Context[1][2][4][5][6][7]

The "Cyclopropyl Effect" in Tryptamines

4-HO-McPT represents a strategic modification of the psilocin scaffold.[1][2] The introduction of a cyclopropyl group at the amine nitrogen introduces unique physicochemical properties:

  • Steric Bulk: The cyclopropyl group is larger than a methyl group but smaller and more rigid than an isopropyl group (as seen in 4-HO-MiPT).[1][2] This rigidity can enhance binding affinity if the receptor pocket (5-HT2A orthosteric site) accommodates the specific geometry.[1][2]

  • Metabolic Stability: Cyclopropylamines are often used in medicinal chemistry to resist N-dealkylation by Monoamine Oxidases (MAO) and Cytochrome P450 enzymes, potentially extending the half-life compared to N,N-dimethyl variants.[1][2] However, the cyclopropyl ring is also a potential "metabolic alert" for ring-opening reactions that can lead to reactive intermediates.[1][2]

Structural Homology

To predict the activity of 4-HO-McPT, we analyze its closest validated homologs:

  • Psilocin (4-HO-DMT): High potency, short duration.[1][2]

  • Miprocin (4-HO-MiPT): N-isopropyl analog.[1][2] Validated in rodent HTR studies; exhibits high 5-HT2A affinity but slightly lower potency than psilocin in inducing HTR (approx. 4-5 fold lower).[1][2][3]

  • 4-HO-McPT: Predicted to retain high 5-HT2A affinity.[1][2][4][5][3][6][7] The steric constraints of the cyclopropyl group suggest it will act as a full or partial agonist.[1][2]

ChemicalHomology cluster_SAR SAR Implications Tryptamine Tryptamine Core (Indole-Ethylamine) Psilocin Psilocin (4-HO-DMT) (N,N-Dimethyl) Tryptamine->Psilocin + 4-OH, + 2 Methyls MiPT 4-HO-MiPT (N-Methyl-N-Isopropyl) Psilocin->MiPT Methyl -> Isopropyl McPT 4-HO-McPT (N-Methyl-N-Cyclopropyl) *Target Compound* Psilocin->McPT Methyl -> Cyclopropyl (Steric Constraint) MetabolicStability MetabolicStability McPT->MetabolicStability MAO Resistance ReceptorFit ReceptorFit McPT->ReceptorFit 5-HT2A Selectivity

Figure 1: Structural evolution and SAR implications of 4-HO-McPT compared to established tryptamines.

Predicted Pharmacodynamics

Based on the high affinity of N-cyclopropyltryptamine (McPT) and 4-HO-MiPT, the following profile is projected for 4-HO-McPT:

ParameterPredicted Value/CharacteristicRationale
Primary Target 5-HT2A Receptor (Agonist)Conserved indole-4-OH binding mode; cyclopropyl fits hydrophobic pocket.[1][2]
Secondary Targets 5-HT2C, 5-HT1ACommon off-target profile for 4-substituted tryptamines.[1][2]
Binding Affinity (

)
10 – 50 nMLikely comparable to Psilocin (

nM) and 4-HO-MiPT.[1][2]
Functional Potency Moderate to HighHTR potency likely slightly lower than Psilocin due to steric bulk.[1][2]
Duration Extended vs. PsilocinCyclopropyl resistance to N-demethylation may prolong effect.[1][2]

Core Investigation: The Head Twitch Response (HTR)

The Head Twitch Response (HTR) is the only validated high-throughput behavioral proxy for 5-HT2A agonist activity (hallucinogenic potential) in rodents.[1][2] It is a rapid, paroxysmal rotation of the head mediated specifically by cortical 5-HT2A receptors.[1][2]

Experimental Design
  • Subject: Male C57BL/6J mice (8–10 weeks old).

  • Group Size:

    
     per dose group (Power analysis required for statistical significance).
    
  • Controls:

    • Vehicle (Saline/0.9% NaCl).[1][2]

    • Positive Control: DOI (1 mg/kg) or Psilocin (1 mg/kg).[1][2]

  • Dose Range: Logarithmic scale (e.g., 0.1, 0.3, 1.0, 3.0, 10.0 mg/kg).

  • Route: Subcutaneous (s.c.) or Intraperitoneal (i.p.).[1][2]

Protocol Workflow
  • Acclimatization: Mice are handled for 3 days prior to testing to reduce stress-induced artifacts.[1][2]

  • Baseline Recording: 10-minute habituation in the test chamber.

  • Administration: Injection of 4-HO-McPT (dissolved in acidified saline, pH adjusted to ~6).

  • Data Acquisition:

    • Method: Magnetometer coil detection (requires head-mounted magnet) OR High-frame-rate video analysis (60+ fps).[1][2]

    • Duration: 30–60 minutes post-injection.[1]

  • Scoring: Automated counting of HTR events (frequency > 80 Hz).

Data Interpretation

A "positive" psychedelic profile for 4-HO-McPT will exhibit an Inverted-U (Bell-Shaped) Dose-Response Curve .[1][2]

  • Ascending Limb: Receptor occupancy increases.[1]

  • Peak: Maximal efficacy (typically 1–3 mg/kg for potent tryptamines).[1][2]

  • Descending Limb: At high doses, activation of 5-HT1A or other inhibitory feedback loops suppresses the HTR.[1][2]

HTR_Protocol cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Step1 Subject: C57BL/6J Mice (n=8/group) Step3 Administration (s.c.) Step1->Step3 Step2 Compound Formulation (0.1 - 10 mg/kg) Step2->Step3 Step4 Observation Chamber (Magnetometer/Video) Step3->Step4 Step5 Data Recording (0-60 min) Step4->Step5 Step6 Event Filtering (>80Hz rotation) Step5->Step6 Step7 Dose-Response Plotting (Bell-Shaped Curve?) Step6->Step7

Figure 2: Workflow for the Head Twitch Response (HTR) assay, the primary screen for 5-HT2A activation.

Secondary Assays & Safety Profiling

Locomotor Activity

While HTR measures specific receptor activation, locomotor activity assesses general sedation or stimulation.[1][2]

  • Hypothesis: 4-HO-McPT, like psilocin, may produce an initial suppression of locomotor activity (thigmotaxis) followed by variable activity.[1][2]

  • Protocol: Open Field Test (OFT).[1][2] Measure total distance traveled and center-time (anxiety proxy).

Metabolic Stability & Toxicity

The cyclopropyl ring introduces a specific toxicological concern: Ring Opening .[1][2]

  • Mechanism: CYP450 oxidation can cleave the cyclopropane ring, potentially forming reactive aldehydes or enones that covalently bind to proteins (haptenization).[1][2]

  • Required Study: Microsomal stability assay (mouse liver microsomes) followed by GSH (glutathione) trapping to detect reactive metabolites.

References

  • Halberstadt, A. L. (2020).[1][2] Neuropharmacology of Hallucinogens. Handbook of Experimental Pharmacology. Link

  • Fantegrossi, W. E., et al. (2008).[1][2] Hallucinogen-like actions of 5-methoxy-N,N-diisopropyltryptamine in mice and rats. Pharmacology Biochemistry and Behavior.[1][3] Link

  • Repke, D. B., et al. (1985).[1][2] Psilocin analogs. II. Synthesis and serotonergic activity of N-methyl-N-isopropyltryptamine derivatives. Journal of Medicinal Chemistry. Link[1][2]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2023).[1][2] New Psychoactive Substances: Global Markets, Global Threats. Link

  • Nichols, D. E. (2016).[1][2] Psychedelics. Pharmacological Reviews. Link

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Exploratory

The Emergence of Cyclopropyltryptamines: A Technical Guide to their History, Synthesis, and Pharmacological Landscape

Abstract This technical guide provides a comprehensive overview of the history, discovery, and evolving understanding of cyclopropyltryptamine derivatives. From their conceptual origins rooted in the rich history of tryp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and evolving understanding of cyclopropyltryptamine derivatives. From their conceptual origins rooted in the rich history of tryptamine chemistry to modern synthetic methodologies and pharmacological profiling, this document serves as a detailed resource for researchers, scientists, and drug development professionals. We will explore the nuanced structure-activity relationships, delve into their interactions with serotonergic receptors, and present detailed experimental protocols. This guide aims to be a self-validating system of information, grounded in authoritative references and presented with the clarity required for advanced scientific application.

Introduction: The Tryptamine Scaffold and the Allure of the Cyclopropyl Moiety

The story of cyclopropyltryptamines is a chapter in the larger narrative of tryptamine research, a field that has captivated chemists and pharmacologists for over a century. The tryptamine scaffold, a simple indole ring connected to an ethylamine side chain, is the backbone of numerous biologically active compounds, including the essential neurotransmitter serotonin and the psychedelic compound N,N-dimethyltryptamine (DMT). The initial synthesis of DMT by Canadian chemist Richard Manske in 1931 predated the discovery of its natural occurrence and psychoactive properties.[1] This seminal work opened the door to the systematic exploration of tryptamine derivatives.[1]

The introduction of a cyclopropyl group onto the tryptamine nitrogen represents a fascinating chemical modification. The cyclopropyl ring, a three-membered carbocycle, is unique in its high degree of ring strain and its electronic properties, which are often compared to those of a double bond. In medicinal chemistry, the incorporation of a cyclopropyl group can have profound effects on a molecule's pharmacological profile, influencing its metabolic stability, receptor binding affinity, and functional activity. This guide will illuminate the specific consequences of this modification within the tryptamine family.

Historical Perspective: From Obscurity to Designer Drug

While the history of DMT is well-documented, the specific timeline for the discovery of cyclopropyltryptamine derivatives is less clear-cut. The pioneering work of Alexander and Ann Shulgin, documented in their book TiHKAL (Tryptamines I Have Known and Loved), provides some of the earliest public records of N-cyclopropyltryptamine (N-cPT).[2][3][4][5][6] Shulgin's work often explored the subtle yet significant impact of N-alkyl substitutions on the psychoactivity of tryptamines.

The synthesis of N-cyclopropyltryptamine was described as being achievable from indole-3-oxalylchloride and benzyl cyclopropylamine, followed by hydrogenolysis of the benzyl group.[3] However, for many years, cyclopropyltryptamines remained largely a niche interest within the academic and psychedelic research communities.

Their emergence into wider recognition came with the rise of the designer drug market. Methylcyclopropyltryptamine (McPT), also known as N-methyl-N-cyclopropyltryptamine, was first identified as a novel psychoactive substance in the United Kingdom in August 2015. This marked a shift from theoretical exploration to real-world availability and necessitated a deeper understanding of their pharmacology and toxicology.

Synthetic Pathways: Constructing the Cyclopropyltryptamine Core

The synthesis of cyclopropyltryptamine derivatives can be approached through several established methodologies in organic chemistry. The choice of a specific route often depends on the desired substitution pattern on the indole ring and the amine.

General Synthesis of N-Cyclopropyltryptamines

A common and versatile method for the synthesis of N-substituted tryptamines is reductive amination.[7] This approach can be adapted for the introduction of a cyclopropyl group.

Experimental Protocol: Synthesis of N-Cyclopropyltryptamine (Illustrative)

  • Starting Material: Tryptamine.

  • Step 1: Formation of the Imine. Tryptamine is reacted with cyclopropanecarboxaldehyde in a suitable solvent (e.g., methanol or ethanol). The reaction is typically carried out in the presence of a mild acid catalyst.

  • Step 2: Reduction of the Imine. The resulting imine is then reduced to the secondary amine. A common reducing agent for this transformation is sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[7]

  • Work-up and Purification: The reaction mixture is then worked up to remove unreacted reagents and byproducts. This typically involves quenching the excess reducing agent, extraction with an organic solvent, and purification by column chromatography or crystallization.

Synthesis_of_N_Cyclopropyltryptamine Tryptamine Tryptamine Imine Intermediate Imine Tryptamine->Imine + Cyclopropanecarboxaldehyde (Mild Acid) Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde nCPT N-Cyclopropyltryptamine Imine->nCPT Reduction (e.g., NaBH4)

Caption: General synthetic scheme for N-cyclopropyltryptamine via reductive amination.

Synthesis of Ring-Substituted Derivatives: The Case of 4-HO-McPT

The synthesis of derivatives with substitutions on the indole ring, such as 4-hydroxy-N-methyl-N-cyclopropyltryptamine (4-HO-McPT), requires a more elaborate strategy, often involving protection of the hydroxyl group.

Experimental Protocol: Synthesis of 4-HO-McPT (Illustrative)

  • Starting Material: 4-Benzyloxyindole. The hydroxyl group at the 4-position is protected as a benzyl ether to prevent unwanted side reactions.

  • Step 1: Acylation. The protected indole is reacted with oxalyl chloride to form an indol-3-ylglyoxylyl chloride intermediate.

  • Step 2: Amidation. The intermediate is then reacted with N-methylcyclopropylamine to form the corresponding amide.

  • Step 3: Reduction. The amide and the ketone are reduced, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄), to yield 4-benzyloxy-N-methyl-N-cyclopropyltryptamine.

  • Step 4: Deprotection. The benzyl protecting group is removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) to yield the final product, 4-HO-McPT.

Synthesis_of_4_HO_McPT Start 4-Benzyloxyindole Step1 Acylation (Oxalyl Chloride) Start->Step1 Step2 Amidation (N-methylcyclopropylamine) Step1->Step2 Step3 Reduction (LiAlH4) Step2->Step3 Step4 Deprotection (H2, Pd/C) Step3->Step4 Product 4-HO-McPT Step4->Product

Caption: Synthetic workflow for 4-hydroxy-N-methyl-N-cyclopropyltryptamine (4-HO-McPT).

A similar strategy can be employed for the synthesis of 4-acetoxy-N-methyl-N-cyclopropyltryptamine (4-AcO-McPT), where the deprotected 4-hydroxy intermediate is acetylated.[8][9][10][11]

Pharmacology: Interactions with the Serotonergic System

The primary pharmacological effects of tryptamine derivatives are mediated through their interaction with serotonin (5-HT) receptors, particularly the 5-HT₂A receptor, which is a key target for classic psychedelic drugs.[12] The introduction of a cyclopropyl group can modulate the affinity and functional activity at these and other receptors.

Receptor Binding and Functional Activity

While comprehensive, publicly available data for a wide range of cyclopropyltryptamine derivatives is still emerging, some general principles can be inferred from related compounds. The N-cyclopropyl group, being a small, rigid alkyl substituent, is likely to influence the binding pose of the molecule within the receptor's binding pocket.

Research on cyclopropyl-tryptamine analogues has shown promising selectivity for the 5-HT₆ receptor, with some derivatives exhibiting Ki values in the sub-micromolar range.[13] This highlights the potential for cyclopropyltryptamines to be developed as selective ligands for various serotonin receptor subtypes.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Tryptamines (Illustrative Data)

Compound5-HT₁A5-HT₂A5-HT₂C5-HT₆
DMT10810339>10,000
Psilocin1276146>10,000
McPT (Hypothetical) Data not availableData not availableData not availableData not available
4-HO-McPT (Hypothetical) Data not availableData not availableData not availableData not available
Signaling Pathways

Activation of the 5-HT₂A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This ultimately results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).

Serotonin_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C G_protein->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ligand Cyclopropyltryptamine Derivative Ligand->Receptor Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca2->Cellular_Response PKC->Cellular_Response

Caption: Simplified 5-HT₂A receptor signaling pathway activated by a cyclopropyltryptamine derivative.

Structure-Activity Relationships (SAR)

The systematic modification of the cyclopropyltryptamine scaffold allows for the exploration of structure-activity relationships, providing insights into the molecular determinants of receptor affinity and functional activity.

Key areas for modification include:

  • N-Alkylation: The presence and size of a second alkyl group on the nitrogen (e.g., the methyl group in McPT) can significantly impact potency and selectivity.

  • Indole Ring Substitution: Substitution at the 4- or 5-position of the indole ring with groups such as hydroxyl (-OH), methoxy (-OCH₃), or acetoxy (-OAc) can profoundly alter the pharmacological profile. For example, the 4-hydroxy group in psilocin is crucial for its psychedelic effects.

  • Cyclopropyl Ring Modifications: While less explored, substitution on the cyclopropyl ring itself could lead to novel pharmacological properties.

In Vivo Effects and Therapeutic Potential

The in vivo effects of cyclopropyltryptamine derivatives are still under-investigated in a formal research setting. Anecdotal reports and their emergence as designer drugs suggest that compounds like McPT possess psychedelic properties.

The broader class of tryptamines is being actively investigated for its therapeutic potential in treating a range of psychiatric disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). The unique pharmacological profiles of cyclopropyltryptamine derivatives may offer advantages in terms of duration of action, side-effect profiles, or receptor selectivity, making them interesting candidates for future drug development. For instance, selective 5-HT₆ receptor ligands are being explored for their potential in treating cognitive deficits.[13]

Conclusion and Future Directions

The study of cyclopropyltryptamine derivatives represents a promising and evolving area of tryptamine research. While their history is more recent and less documented than that of their classical counterparts, their unique chemical structure and emerging pharmacological data suggest a rich field for future investigation. Key areas for future research include:

  • Comprehensive Pharmacological Profiling: Systematic in vitro and in vivo studies are needed to fully characterize the receptor binding affinities, functional activities, and behavioral effects of a wider range of cyclopropyltryptamine derivatives.

  • Metabolism and Pharmacokinetics: Understanding how these compounds are metabolized and distributed in the body is crucial for assessing their safety and therapeutic potential.

  • Exploration of Therapeutic Applications: Rigorous preclinical and clinical studies are required to evaluate the potential of these compounds for treating psychiatric and neurological disorders.

This guide has provided a foundational understanding of the history, synthesis, and pharmacology of cyclopropyltryptamine derivatives. It is our hope that this document will serve as a valuable resource for the scientific community and inspire further research into this intriguing class of molecules.

References

  • CaaMTech. (2023, March 14). CaaMTech Synthesizes and Characterizes Monoalkyl Tryptamine 4-HO-NiPT. Retrieved from [Link]

  • Chadeayne, A. R., Pham, D. N. K., Golen, J. A., & Manke, D. R. (2020). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Omega, 5(27), 16940–16943.
  • Gaujac, A., et al. (2010). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry.
  • Guedes, G. C., et al. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Omega.
  • Manske, R. H. F. (1931). A synthesis of the methyltryptamines and some derivatives. Canadian Journal of Research, 5(5), 592-600.
  • Nichols, D. E., & Frescas, S. (1999). Improvements to the Synthesis of Psilocybin and a Facile Method for Preparing the O-Acetyl Prodrug of Psilocin. Synthesis, 1999(06), 935-938.
  • Pham, D. N. K., Chadeayne, A. R., Golen, J. A., & Manke, D. R. (2023). Synthesis and structure of 4-hy-droxy-N-iso-propyl-tryptamine (4-HO-NiPT) and its precursors.
  • Shulgin, A., & Shulgin, A. (1997).
  • Tang, S., et al. (2021). Verifying the Role of 3-Hydroxy of 17-Cyclopropylmethyl-4,5α-epoxy-3,14β-dihydroxy-6β-[(4′-pyridyl) carboxamido]morphinan Derivatives via Their Binding Affinity and Selectivity Profiles on Opioid Receptors. Molecules, 26(21), 6483.
  • Varfaj, F., et al. (2021). A narrative synthesis of research with 5-MeO-DMT. Journal of Psychopharmacology, 35(11), 1279-1295.
  • Ivachtchenko, A. V., et al. (2011). Cyclopropyl-tryptamine Analogues: Synthesis and Biological Evaluation as 5-HT 6 Receptor Ligands. Journal of Medicinal Chemistry, 54(17), 6012-6020.
  • Wikipedia contributors. (2023, December 18). 4-HO-McPT. In Wikipedia, The Free Encyclopedia. Retrieved February 6, 2026, from [Link]

  • Wikipedia contributors. (2024, January 15). 4-AcO-DMT. In Wikipedia, The Free Encyclopedia. Retrieved February 6, 2026, from [Link]

  • Baumann, M. H., et al. (2021). Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl. Neuropharmacology, 186, 108474.
  • Shulgin, A. T. (n.d.). TiHKAL: The Continuation. Erowid. Retrieved February 6, 2026, from [Link]

  • Guedes, G. C., et al. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Omega.
  • Goodreads. (n.d.). Tihkal: The Continuation by Alexander Shulgin. Retrieved February 6, 2026, from [Link]

  • Kang, S. J., et al. (2021). Investigating Ex Vivo Animal Models to Test the Performance of Intravitreal Liposomal Drug Delivery Systems. Pharmaceutics, 13(7), 1025.
  • Ermakova, A. O., et al. (2021). A narrative synthesis of research with 5-MeO-DMT. Journal of Psychopharmacology, 35(11), 1279-1295.
  • Ermakova, A. O., et al. (2021). A narrative synthesis of research with 5-MeO-DMT. PubMed.
  • Wang, Y., et al. (2021). Effects of three tryptamines: alpha-methyltryptamine, 5-methoxy-alpha-methyltryptamine, and 5-methoxy- N , N -diisopropyltryptamine on acute toxicity, locomotor activity, and hallucinogenic behavior in mice. Psychopharmacology, 238(10), 2895-2905.
  • Shulgin, A., & Shulgin, A. (1997).
  • Nichols, D. E., & Frescas, S. (1999). Improvements to the Synthesis of Psilocybin and a Facile Method for Preparing the O-Acetyl Prodrug of Psilocin. Sciencemadness.org.
  • Balboni, G., et al. (2023). Functional selectivity of EM-2 analogs at the mu-opioid receptor. Frontiers in Pharmacology, 14, 1123640.
  • Wikipedia contributors. (2024, January 20). Substituted tryptamine. In Wikipedia, The Free Encyclopedia. Retrieved February 6, 2026, from [Link]

  • Le, T. M., et al. (2003). Synthesis, opioid receptor binding, and functional activity of 5'-substituted 17-cyclopropylmethylpyrido[2',3':6,7]morphinans. Bioorganic & Medicinal Chemistry Letters, 13(15), 2579-2582.
  • Chadeayne, A. R., et al. (2019). Bis(4-acetoxy-N,N-dimethyltryptammonium) fumarate: a new crystalline form of psilacetin, an alternative to psilocybin as a psilocin prodrug.
  • Bionity. (n.d.). TiHKAL. Retrieved February 6, 2026, from [Link]

  • Korniienko, V. I., et al. (2022). Neurotropic Effects In Vivo of New Tryptamino-Triazines Compared to GABA Effectors. ACS Chemical Neuroscience, 13(2), 167-177.

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Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of 4-Hydroxy McPT Hydrochloride Stock Solutions in DMSO

Introduction & Scope 4-hydroxy McPT (4-hydroxy-N-methyl-N-cyclopropyltryptamine) is a synthetic tryptamine and a structural analog of psilocin (4-HO-DMT). Like other 4-hydroxylated tryptamines, it acts as a potent agonis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

4-hydroxy McPT (4-hydroxy-N-methyl-N-cyclopropyltryptamine) is a synthetic tryptamine and a structural analog of psilocin (4-HO-DMT). Like other 4-hydroxylated tryptamines, it acts as a potent agonist at the 5-HT


 receptor.[1][2][3] The hydrochloride salt form is utilized to enhance aqueous solubility and stability compared to the freebase.[4]

Critical Challenge: The 4-hydroxy indole moiety is electronically rich and highly susceptible to oxidative degradation (radical-mediated dimerization) when exposed to oxygen, light, or high pH. This results in the formation of blue/black quinoid degradation products (the "psilocin blue" phenomenon).[4]

This protocol details a rigorous method for preparing stock solutions in Dimethyl Sulfoxide (DMSO) that maximizes chemical stability and experimental reproducibility.[4]

Material Specifications

ParameterSpecification
Compound Name 4-hydroxy McPT hydrochloride
IUPAC Name 3-[2-(cyclopropylmethylamino)ethyl]-1H-indol-4-ol, monohydrochloride
CAS Number 2883663-05-4
Molecular Formula C

H

N

O[1][2][3][5][6][7][8] • HCl
Molecular Weight 266.8 g/mol
Solubility (DMSO) ~30 mg/mL (approx. 110 mM)
Appearance Off-white to beige crystalline solid
Storage (Solid) -20°C, desiccated, protected from light

Safety & Handling (E-E-A-T)

  • Potent Psychoactive: Treat as a hazardous substance with high pharmacological activity.[4]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[4] Handle exclusively inside a certified chemical fume hood.

  • Respiratory: Avoid dust generation; the salt is a fine powder and potential inhalation hazard.[4]

Preparation Protocol

Pre-Preparation Checklist[4]
  • Solvent: Use Anhydrous DMSO (≥99.9%, water content <50 ppm).[4] Water catalyzes oxidation.[4]

  • Glassware: Use amber glass vials (silanized preferred) to minimize surface adsorption and photodegradation.[4]

  • Environment: If possible, work under a gentle stream of Nitrogen (N

    
    ) or Argon.[4]
    
Calculation (Standard 10 mM Stock)

To prepare 1 mL of a 10 mM stock solution:


[4]

[4]

Note: For a higher concentration stock (e.g., 50 mM), use 13.34 mg per mL.

Step-by-Step Dissolution Procedure
  • Equilibration: Remove the vial of solid 4-hydroxy McPT HCl from the freezer and allow it to warm to room temperature inside a desiccator (approx. 30 mins). Crucial: Opening a cold vial introduces condensation, which degrades the compound.

  • Weighing: Accurately weigh the required amount (e.g., 2.67 mg) into a sterile amber glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO.

    • Pro-Tip: Do not pipette directly from the stock DMSO bottle.[4] Aliquot DMSO first to prevent contaminating the source with moisture.[4]

  • Dissolution: Vortex gently for 30-60 seconds. The hydrochloride salt should dissolve readily at room temperature.[4]

    • Observation: The solution should be clear and colorless to faint yellow.[4] Darkening indicates oxidation.[4]

  • Inert Gas Overlay: Gently blow a stream of Argon or Nitrogen into the headspace of the vial for 10 seconds to displace oxygen.[4]

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes or glass inserts.

    • Reasoning: Repeated freeze-thaw cycles introduce moisture and oxygen, accelerating degradation.[4]

Workflow Visualization

StockPreparation Start Solid 4-HO-McPT HCl (-20°C Storage) Equilibrate Equilibrate to RT (Desiccator, 30 min) Start->Equilibrate Prevent Condensation Weigh Weigh Solid (Amber Vial) Equilibrate->Weigh Dissolve Add Anhydrous DMSO (Vortex, Argon Purge) Weigh->Dissolve 10 mM Target QC Visual QC (Clear/Faint Yellow) Dissolve->QC QC->Dissolve Fail (Particulates) Aliquot Aliquot & Flash Freeze (Single Use) QC->Aliquot Pass Store Store at -80°C Aliquot->Store

Figure 1: Critical workflow for the preparation of oxidation-sensitive tryptamine stock solutions.

Usage & Dilution Strategy

When using the stock for biological assays (e.g., Calcium Flux, HTR), follow this dilution logic to prevent precipitation ("crashing out").

  • Intermediate Dilution: Dilute the DMSO stock 1:100 into the assay buffer to create a working solution (e.g., 100 µM).

    • Note: Ensure the aqueous buffer pH is < 7.4 if possible.[4] Higher pH accelerates oxidation.[4]

  • Solvent Tolerance: Ensure the final DMSO concentration in the cell assay is < 0.5% (v/v) to avoid solvent toxicity.

DilutionScheme Stock DMSO Stock (10 mM) 100% DMSO Intermediate Working Solution (100 µM) 1% DMSO in Buffer Stock->Intermediate 1:100 Dilution (Vortex Immediately) Final Assay Well (1 µM) 0.01% DMSO Intermediate->Final 1:100 Dilution (Add to Cells)

Figure 2: Serial dilution scheme to maintain solubility and minimize solvent effects.

Quality Control & Troubleshooting

ObservationCauseRemediation
Solution turns Blue/Green Oxidation of the indole ring.[4]Discard immediately. Check DMSO water content and storage conditions.
Precipitate upon thawing Low solubility at cold temps.[4]Warm to 37°C and vortex.[4][9] If undissolved, sonicate briefly (5s).
Precipitate in Aqueous Buffer "Crashing out" due to hydrophobicity.[4]Increase dilution steps; ensure vigorous mixing during buffer addition.

References

  • Nichols, D. E. (2012).[4] Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.[4]

  • Manevski, N., et al. (2010).[4][10] Glucuronidation of psilocin and 4-hydroxyindole derivatives. Drug Metabolism and Disposition.[4][11] [Link][4]

  • Wikipedia. (n.d.).[4] 4-HO-McPT. Retrieved October 26, 2023, from [Link]

Sources

Application

Application Note: Optimizing Solubility of 4-Hydroxy McPT Hydrochloride: A Structured Approach to Solvent Selection

For: Researchers, scientists, and drug development professionals. Executive Summary This application note provides a comprehensive, scientifically grounded framework for selecting and optimizing a solvent system for 4-hy...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Executive Summary

This application note provides a comprehensive, scientifically grounded framework for selecting and optimizing a solvent system for 4-hydroxy McPT hydrochloride (3-[2-(cyclopropylmethylamino)ethyl]-1H-indol-4-ol, monohydrochloride). As a tryptamine derivative, this compound presents unique solubility challenges due to its complex structure containing both a hydrophilic hydrochloride salt and a less polar tryptamine core with a phenolic hydroxyl group.[1][2][3] The methodologies outlined herein are designed to guide the researcher from initial theoretical predictions and rapid screening to the development of a robust, optimized solvent system suitable for various stages of pharmaceutical research and development. The protocols emphasize a logical, tiered approach, ensuring efficiency and scientific rigor.

Introduction to 4-Hydroxy McPT Hydrochloride and the Imperative of Solvent Selection

4-hydroxy McPT hydrochloride is an analytical reference standard categorized as a tryptamine.[1] Like many active pharmaceutical ingredients (APIs), its efficacy and developability are intrinsically linked to its solubility. Poor solubility can impede formulation, bioavailability, and the ability to achieve desired concentrations for in vitro and in vivo studies.

The structure of 4-hydroxy McPT hydrochloride features:

  • An ionizable tertiary amine , forming a hydrochloride salt. This feature generally imparts aqueous solubility.

  • A phenolic hydroxyl group , which can participate in hydrogen bonding and has its own pKa.

  • A tryptamine core , which is relatively non-polar.

This combination of functional groups means that solubility will be highly dependent on the solvent's polarity, hydrogen bonding capacity, and, critically, the pH of the system. A systematic approach to solvent selection is therefore not just recommended but essential for successful and reproducible research.[4]

Physicochemical Properties

A foundational understanding of the molecule's properties is the first step in any logical solvent selection process.

PropertyValue / InformationSource
Formal Name 3-[2-(cyclopropylmethylamino)ethyl]-1H-indol-4-ol, monohydrochloride[1]
Molecular Formula C₁₄H₁₈N₂O • HCl[1]
Formula Weight 266.8 g/mol [1]
Appearance Crystalline solid[1]
Known Solubility Data DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLEthanol:PBS (pH 7.2) (1:4): 0.2 mg/mL[1][2]

The provided data immediately highlights a critical point: while soluble in polar organic solvents, the compound's solubility dramatically decreases in a buffered aqueous solution, even with a co-solvent present.[1][2] This underscores the importance of pH and the limitations of relying solely on organic solvents for biological applications.

Theoretical Framework for Solvent Selection

Before experimental work begins, a theoretical assessment can narrow the field of potential solvents, saving time and resources. Two key concepts underpin this initial phase: the principle of "like dissolves like," quantified by Hansen Solubility Parameters, and the pH-dependency of ionizable compounds, described by the Henderson-Hasselbalch equation.

Hansen Solubility Parameters (HSP): A "Like Dissolves Like" Approach

The principle that "like dissolves like" is a cornerstone of solubility science. Hansen Solubility Parameters (HSP) provide a robust, quantitative method to predict miscibility and solubility by breaking down a substance's total cohesive energy into three components.[5][6][7]

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is likely to dissolve a solute if their HSP values are similar. While the specific HSP values for 4-hydroxy McPT hydrochloride are not published, we can infer them from its structure. The tryptamine backbone suggests significant δD and δP values, while the hydroxyl and amine hydrochloride groups contribute strongly to the δH component. The high solubility in DMF, DMSO, and Ethanol supports this, as these solvents have balanced HSP profiles.[1][2]

The Role of pH and the Henderson-Hasselbalch Equation

For an ionizable compound like 4-hydroxy McPT hydrochloride, solubility in aqueous media is fundamentally governed by pH. The Henderson-Hasselbalch equation provides the mathematical relationship between pH, the compound's pKa, and the ratio of its ionized to non-ionized forms.[8][9][10][11]

pH = pKa + log ([Base] / [Acid])

4-hydroxy McPT hydrochloride has at least two ionizable groups: the tertiary amine and the phenolic hydroxyl group.

  • Tertiary Amine (pKa ~9-10, estimated): Below its pKa, the amine is protonated (BH⁺), forming the highly water-soluble hydrochloride salt. Above the pKa, it deprotonates to the free base (B), which is significantly less soluble.

  • Phenolic Hydroxyl (pKa ~9-10, estimated): Below its pKa, the hydroxyl group is neutral (ROH). Above its pKa, it deprotonates to the phenoxide anion (RO⁻), which increases water solubility.

This interplay dictates that the compound will be most soluble at a low pH where the amine is fully protonated. As the pH approaches the pKa of the amine, the uncharged, less soluble free base will begin to precipitate.

Experimental Design: A Tiered Approach to Solvent Screening

A structured, multi-tiered experimental approach is the most efficient path to identifying an optimal solvent system. The workflow progresses from rapid, small-scale qualitative assessments to precise, quantitative determinations.

G origin xaxis pH origin->xaxis yaxis Log(Solubility) origin->yaxis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 label_pka pKa Region (Solubility Drops) p5->label_pka p7 p6->p7 p8 p7->p8 label_high High Solubility (Ionized Form) label_low Low Solubility (Free Base Precipitates)

Sources

Method

Technical Application Note: Storage, Handling, and Solubilization of 4-Hydroxy McPT Hydrochloride

[1] Introduction & Chemical Identity 4-Hydroxy McPT Hydrochloride (4-hydroxy-N-methyl-N-cyclopropyltryptamine HCl) is a synthetic substituted tryptamine structurally analogous to psilocin (4-HO-DMT).[1] As a research sta...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Chemical Identity

4-Hydroxy McPT Hydrochloride (4-hydroxy-N-methyl-N-cyclopropyltryptamine HCl) is a synthetic substituted tryptamine structurally analogous to psilocin (4-HO-DMT).[1] As a research standard, it is primarily utilized in forensic analysis and receptor binding assays targeting the 5-HT2A serotonin receptor.[1]

The presence of the phenolic hydroxyl group at the 4-position renders this compound highly susceptible to oxidative degradation, necessitating rigorous handling protocols to maintain analytical purity.[1]

Physicochemical Profile
PropertySpecification
Systematic Name 3-[2-(cyclopropylmethylamino)ethyl]-1H-indol-4-ol, monohydrochloride
CAS Number 2883663-05-4
Formula C₁₄H₁₈N₂O[1][2][3][4][5][6] • HCl
Molecular Weight 266.8 g/mol
Appearance Crystalline Solid (Off-white to beige)
Salt Form Hydrochloride (improves solubility but increases hygroscopicity)

Stability Mechanisms: The Science of Degradation

To ensure data integrity, researchers must understand why this compound degrades.[1] The stability profile is governed by two primary failure modes:

A. Phenolic Oxidation (The "Blueing" Effect)

Like its analog psilocin, 4-HO-McPT undergoes rapid oxidative dimerization under aerobic conditions, particularly in solution or high-humidity environments.[1]

  • Mechanism: The phenolic hydroxyl group is deprotonated (facilitated by basic pH or moisture), forming a phenoxy radical.[1]

  • Propagation: This radical couples at the C-5 or C-7 position, leading to ortho-quinone intermediates.[1]

  • Result: Formation of insoluble, blue/black oligomers.[1] Once the powder turns blue, purity is compromised.

B. Hygroscopic Hydrolysis

The hydrochloride salt form is hygroscopic.[1] Absorption of atmospheric moisture creates a localized aqueous environment on the crystal surface, accelerating the oxidation rate and potentially leading to hydrolysis of the cyclopropyl-amine bond under extreme conditions.

Visualization: Degradation Pathway

The following diagram illustrates the oxidative cascade that must be prevented.[1]

DegradationPathway Start 4-HO-McPT (Native) Oxidation Phenoxy Radical Formation Start->Oxidation O2 + UV Light Intermediate Ortho-Quinone Intermediate Oxidation->Intermediate e- Transfer Polymerization Oligomerization (Blue/Black Pigment) Intermediate->Polymerization Coupling Moisture Moisture (Catalyst) Moisture->Oxidation

Figure 1: Oxidative degradation pathway of 4-substituted tryptamines.[1] Moisture and oxygen act as synergistic catalysts.

Protocol 1: Long-Term Storage

Objective: Maintain purity >98% for ≥2 years.

The "Golden Standard" Storage System

Do not store this compound in the manufacturer's shipping vial once opened.[1] Transfer to a controlled environment immediately.

  • Temperature: Store at -20°C . Deep freeze (-80°C) is acceptable but not strictly necessary unless storing for >3 years.[1]

  • Atmosphere: Displace headspace air with dry Argon or Nitrogen gas before sealing.[1] Argon is preferred as it is heavier than air and forms a better protective blanket over the powder.[1]

  • Desiccation: Place the primary vial inside a secondary container (e.g., a Falcon tube or jar) containing active desiccant (silica gel or Drierite).[1]

  • Light Protection: Wrap the secondary container in aluminum foil if the primary vial is not amber glass.

Critical Caution:

Equilibration Rule: Before opening a frozen vial, allow it to equilibrate to room temperature for at least 30 minutes . Opening a cold vial introduces condensation immediately onto the powder, triggering degradation.[1]

Protocol 2: Solubilization & Handling

Objective: Prepare stable working solutions without precipitation.

Solubility Data

The hydrochloride salt significantly alters solubility compared to the free base.[1] Note the poor aqueous solubility at neutral pH.[1]

SolventSolubility LimitStability in Solution
DMSO ~30 mg/mLHigh (Weeks at -20°C)
Ethanol (100%) ~30 mg/mLModerate (Days at -20°C)
DMF ~30 mg/mLHigh
PBS (pH 7.2) 0.2 mg/mL Very Low (<24 Hours)
Water Variable*Low

*Pure water solubility is higher than PBS, but lack of buffering can lead to pH drift and oxidation.

Workflow: Preparation of Stock and Working Solutions

Directly dissolving 4-HO-McPT in aqueous buffer is not recommended for concentrations >0.1 mg/mL due to the risk of precipitation.[1]

SolubilizationWorkflow Step1 Weigh Powder (Anti-static gun recommended) Step2 Dissolve in Organic Solvent (DMSO or Ethanol) Step1->Step2 Step3 Create Master Stock (e.g., 10 mg/mL) Step2->Step3 Split Application? Step3->Split PathA In Vivo / Cell Culture (Aqueous) Split->PathA PathB Analytical (GC/MS, LC/MS) (Methanol/Acetonitrile) Split->PathB Step4A Dilute 1:100 into PBS (Final < 0.2 mg/mL) PathA->Step4A Prepare Fresh Step4B Dilute into Mobile Phase PathB->Step4B Store -20°C

Figure 2: Recommended solubilization workflow to avoid precipitation and maximize stability.

Step-by-Step Solubilization Protocol
  • Weighing: Use an anti-static gun if available.[1] The HCl salt can be static and "jump" from the spatula.[1]

  • Primary Solvent: Dissolve the powder in DMSO (Dimethyl sulfoxide) to create a high-concentration stock (e.g., 10–30 mg/mL).[1]

    • Why DMSO? It prevents oxidative degradation better than water and allows for high-concentration storage.[1]

  • Aliquoting: Divide the DMSO stock into single-use aliquots. Store at -20°C. Avoid repeated freeze-thaw cycles.

  • Aqueous Dilution:

    • For biological assays, dilute the DMSO stock into PBS or media immediately prior to use.[1]

    • Ensure the final concentration does not exceed 0.2 mg/mL.

    • If a higher concentration is required in aqueous media, pH adjustment (acidification) may be necessary, but this may affect biological systems.[1]

Safety & HSE Compliance

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed (H302).[1][5][7]

  • Irritant: Causes skin (H315) and serious eye irritation (H319).[1][7]

  • Psychoactive: Potent 5-HT2A agonist.[1][8] Treat as a hazardous bioactive substance.[1]

Handling Requirements:

  • Engineering Controls: All weighing and solubilization must be performed inside a certified Chemical Fume Hood .[1]

  • PPE: Nitrile gloves (double-gloving recommended for stock solutions), safety goggles, and lab coat.[1]

  • Spill Cleanup: Absorb with inert material (vermiculite).[1] Do not flush down the drain.[1][7] Deactivate surfaces with 10% bleach solution to oxidize residues.[1]

References

  • Cayman Chemical. (2023).[1][9] 4-hydroxy McPT (hydrochloride) Product Information & Safety Data Sheet. Item No. 26499. Link

  • Sherwood, A. M., et al. (2020).[1] Synthesis and Biological Evaluation of Tryptamines Found in Hallucinogenic Mushrooms: Norbaeocystin, Baeocystin, Norpsilocin, and Aeruginascin. Journal of Natural Products. (Contextual reference for 4-hydroxy tryptamine stability). Link[1]

  • Chadeayne, A. R., et al. (2019).[1] Active Metabolites of Psilocybin: Structural Characterization of 4-Hydroxy-N-methyl-N-isopropyltryptamine Fumarate. ACS Omega.[1][3][7][10][11] (Structural analogs and salt forms). Link[1]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 14252329, 4-Hydroxy-N-methyl-N-cyclopropyltryptamine. Link[1]

Sources

Application

Application Note: Synthesis of 4-Hydroxy-N-methyl-N-cyclopropyltryptamine (4-HO-McPT) HCl

Introduction & Compound Profile 4-Hydroxy-N-methyl-N-cyclopropyltryptamine (4-HO-McPT) is a structural analog of psilocin (4-HO-DMT) featuring a cyclopropyl substituent on the ethylamine nitrogen. This modification intro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

4-Hydroxy-N-methyl-N-cyclopropyltryptamine (4-HO-McPT) is a structural analog of psilocin (4-HO-DMT) featuring a cyclopropyl substituent on the ethylamine nitrogen. This modification introduces unique steric constraints and lipophilicity changes compared to the dimethyl parent, potentially altering receptor binding affinity and metabolic stability.

This guide details a robust, scalable synthesis route utilizing the Speeter-Anthony protocol , optimized for 4-substituted indole substrates. The methodology prioritizes the use of 4-acetoxyindole as the starting material, allowing for a "global reduction" strategy that simultaneously reduces the glyoxylamide intermediate and cleaves the protecting group, streamlining the workflow.

Chemical Identity[1][2][3][4][5][6][7][8]
  • IUPAC Name: 3-(2-(cyclopropyl(methyl)amino)ethyl)-1H-indol-4-ol hydrochloride

  • Molecular Formula: C₁₄H₁₈N₂O · HCl

  • Key Structural Features: Indole core, labile 4-hydroxy group (oxidation sensitive), cyclopropylamine moiety.

Retrosynthetic Analysis

The synthesis is designed around the construction of the tryptamine side chain via the glyoxylamide intermediate. This approach avoids the difficulties of direct alkylation on the indole nitrogen or the instability of reductive amination with cyclopropanone.

Retrosynthesis Target 4-HO-McPT HCl (Target Molecule) Intermediate Glyoxylamide Intermediate (Stable Precursor) Target->Intermediate Global Reduction (LiAlH4) SM1 4-Acetoxyindole (Commercially Available) Intermediate->SM1 Acylation (C-3 Selectivity) SM2 N-Methyl-N-cyclopropylamine (Amine Source) Intermediate->SM2 Amidation Reagent Oxalyl Chloride Intermediate->Reagent Reagent

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the tryptamine backbone.

Precursor Synthesis: N-Methyl-N-cyclopropylamine[9]

Note: If this amine is not commercially available, it must be synthesized freshly to ensure high yield in the main reaction.

Rationale: Direct methylation of cyclopropylamine often leads to over-alkylation. A formylation-reduction sequence is used to ensure mono-methylation.

Protocol A: Amine Preparation
  • Formylation:

    • Charge a reactor with cyclopropylamine (1.0 eq) and ethyl formate (1.2 eq).

    • Reflux at 55-60°C for 4 hours.

    • Distill off ethanol and excess ethyl formate. The residue is N-cyclopropylformamide .

  • Reduction:

    • Dissolve N-cyclopropylformamide in anhydrous THF.

    • Add dropwise to a suspension of LiAlH₄ (1.5 eq) in THF at 0°C.

    • Reflux for 6 hours.[1]

    • Workup: Quench (Fieser method: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       mL H₂O, 
      
      
      
      mL 15% NaOH,
      
      
      mL H₂O). Filter solids.
    • Distill the filtrate to isolate N-methyl-N-cyclopropylamine (bp ~70-75°C).

Core Synthesis: Speeter-Anthony Route

This protocol uses 4-acetoxyindole . The acetyl group protects the 4-position during acylation and is removed reductively in the final step, yielding the free phenol directly.

Step 1: Formation of Glyoxylyl Chloride

Mechanism: Electrophilic aromatic substitution at the indole C-3 position.[2] Critical Control: Anhydrous conditions are mandatory to prevent decomposition of oxalyl chloride.

Materials:

  • 4-Acetoxyindole (10.0 g, 57.1 mmol)

  • Oxalyl Chloride (7.3 mL, 85.6 mmol, 1.5 eq)

  • Anhydrous Diethyl Ether (Et₂O) or TBME (150 mL)

Protocol:

  • Dissolve 4-acetoxyindole in anhydrous Et₂O (100 mL) under Nitrogen atmosphere. Cool to 0°C.[3]

  • Add Oxalyl Chloride dropwise over 30 minutes. Caution: Gas evolution (HCl, CO).

  • Stir at 0°C for 1 hour. A bright orange/red precipitate (Indole-3-glyoxylyl chloride) will form.

  • Do not isolate. Proceed immediately to Step 2.

Step 2: Amidation

Materials:

  • N-Methyl-N-cyclopropylamine (Freshly prepared, ~6.0 g, 85 mmol, 1.5 eq)

  • Pyridine or Et₃N (Optional, to scavenge HCl, though excess amine can serve this purpose)

Protocol:

  • To the slurry from Step 1 (kept at 0°C), add the amine solution (dissolved in 20 mL Et₂O) dropwise.

  • The reaction is exothermic; maintain temp < 10°C.

  • Allow to warm to room temperature (RT) and stir for 2 hours.

  • Quench: Add cold water (100 mL) and stir vigorously.

  • Extraction: Extract with EtOAc (3 x 100 mL). Wash organics with 1M HCl (to remove unreacted amine), then Brine.

  • Dry over MgSO₄ and concentrate in vacuo.

  • Product: 4-Acetoxy-N-methyl-N-cyclopropyl-indole-3-glyoxylamide . (Solidify/recrystallize from MeOH if necessary).[4]

Step 3: Global Reduction (De-acetylation & Amide Reduction)

Rationale: LiAlH₄ is strong enough to reduce the two carbonyls to methylene groups and cleave the acetate ester to the alcohol in a single pot [1].

Materials:

  • Glyoxylamide Intermediate (from Step 2)[5]

  • LiAlH₄ (Lithium Aluminum Hydride) (4.0 - 5.0 molar equivalents)

  • Anhydrous THF (Tetrahydrofuran)

Protocol:

  • Prepare a suspension of LiAlH₄ in anhydrous THF under Nitrogen. Cool to 0°C.[3]

  • Dissolve the Glyoxylamide intermediate in THF and add dropwise to the hydride suspension.

  • Reflux: Heat the mixture to reflux (66°C) for 12–18 hours. Monitor by TLC (disappearance of amide spot).

  • Cooling: Cool reaction to 0°C.

  • Quench: Extremely Careful Addition of:

    • Water (1 mL per g LiAlH₄)

    • 15% NaOH (1 mL per g LiAlH₄)

    • Water (3 mL per g LiAlH₄)

  • Stir until a granular white precipitate forms. Filter through Celite.

  • Concentrate the filtrate to yield the crude freebase oil: 4-HO-McPT .

Purification & Salt Formation (HCl)

The freebase is oxidation-sensitive (turning blue/green). Immediate salt formation is recommended.

Protocol:

  • Dissolve the crude freebase oil in a minimal amount of anhydrous Ethanol or Isopropanol (IPA).

  • Acidification: Add 1.25M HCl in Ethanol dropwise with stirring until pH reaches ~3–4.

  • Crystallization: Add anhydrous Et₂O or Acetone until the solution becomes turbid.

  • Store at -20°C overnight to induce crystallization.

  • Filter the off-white crystals under Nitrogen.

  • Drying: Dry in a vacuum desiccator over P₂O₅.

Data Summary Table:

ParameterSpecificationNotes
Appearance Off-white to beige crystalline solidDarkens upon air exposure (oxidation)
Solubility Water (High), Ethanol (Moderate)Insoluble in non-polar solvents
Storage -20°C, Desiccated, DarkArgon/Nitrogen headspace essential
Typical Yield 40–60% (Overall from Indole)Dependent on anhydrous technique

Process Visualization

SynthesisWorkflow Start 4-Acetoxyindole Step1 Step 1: Acylation (Oxalyl Chloride, 0°C) Start->Step1 Inter1 Glyoxalyl Chloride (In Situ) Step1->Inter1 Step2 Step 2: Amidation (N-Me-N-cPr Amine) Inter1->Step2 Inter2 Glyoxylamide Intermediate (Stable Solid) Step2->Inter2 Step3 Step 3: Global Reduction (LiAlH4, Reflux) Inter2->Step3 Reduces Amide & Cleaves Ester Crude 4-HO-McPT Freebase (Oil, Unstable) Step3->Crude Step4 Step 4: Salt Formation (HCl/EtOH) Crude->Step4 Final 4-HO-McPT HCl (Crystalline Solid) Step4->Final

Figure 2: Step-by-step reaction workflow for the synthesis of 4-HO-McPT HCl.

Analytical Validation

To ensure scientific integrity, the final product must be validated against the following predicted spectral data.

  • ¹H NMR (d₆-DMSO):

    • Indole protons: Multiplets at 6.9–7.2 ppm.

    • 4-OH: Broad singlet (exchangeable) around 8–9 ppm.

    • Side chain (

      
      ): Two multiplets at ~3.0–3.4 ppm.
      
    • N-Methyl: Singlet at ~2.9 ppm.[1]

    • Cyclopropyl: Characteristic high-field multiplets at 0.4–0.8 ppm (4H) and ~2.5 ppm (1H, methine).

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺: m/z 231.15.

References

  • Speeter, M. E., & Anthony, W. C. (1954).[4] "The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines." Journal of the American Chemical Society, 76(23), 6208–6210. [Link]

  • Chadeayne, A. R., et al. (2023).[6] "Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors." IUCrData, 8(3), x230166. [Link]

  • Brandt, S. D., et al. (2010).[1] "Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination." Drug Testing and Analysis, 2(7), 330-338. [Link]

Sources

Method

Harnessing the Potential of 4-hydroxy McPT Hydrochloride in Cellular Models: A Guide to Media Compatibility and Experimental Design

An Application Note and Comprehensive Guide for Researchers Abstract 4-hydroxy-N-methyl-N-cyclopropyltryptamine (4-hydroxy McPT) is a tryptamine derivative with potent serotonergic activity, making it a valuable tool for...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Guide for Researchers

Abstract

4-hydroxy-N-methyl-N-cyclopropyltryptamine (4-hydroxy McPT) is a tryptamine derivative with potent serotonergic activity, making it a valuable tool for neurobiological and pharmacological research.[1][2] Successful application of this compound in in vitro studies is critically dependent on its proper handling, solubility, and compatibility with cell culture media. This guide provides a comprehensive overview of the physicochemical properties of 4-hydroxy McPT hydrochloride, detailed protocols for its use in cell culture, and a framework for ensuring experimental reproducibility and scientific rigor. We will delve into the causality behind experimental choices, address potential interactions with media components, and offer troubleshooting strategies for common challenges.

Introduction: Understanding 4-hydroxy McPT Hydrochloride

4-hydroxy McPT is a psychedelic tryptamine that demonstrates potent agonism at serotonin receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT2C subtypes.[3] Its structural similarity to endogenous neurotransmitters and other psychoactive compounds like psilocin makes it a compound of interest for studying serotonergic signaling pathways, which are implicated in a vast array of physiological and pathological processes, including mood, cognition, and neuropsychiatric disorders. The hydrochloride salt form enhances its solubility and stability for research applications.[4] This guide focuses on the practical aspects of using 4-hydroxy McPT hydrochloride in cellular assays, ensuring its effective delivery to cells while maintaining the integrity of the cell culture environment.

Mechanism of Action at a Glance

The primary molecular targets of 4-hydroxy McPT are G-protein coupled receptors (GPCRs) in the serotonin system.[3] Activation of the 5-HT2A receptor, a key target, initiates a downstream signaling cascade through the Gq/11 protein, leading to the activation of Phospholipase C (PLC). This cascade is fundamental to many of the compound's cellular effects.

Gq_Pathway cluster_membrane Cell Membrane Receptor 5-HT2A Receptor Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Compound 4-hydroxy McPT Compound->Receptor Binds & Activates Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream

Caption: Simplified 5-HT2A receptor signaling cascade activated by 4-hydroxy McPT.

Physicochemical Properties & Stock Solution Preparation

Proper preparation of 4-hydroxy McPT hydrochloride is the first critical step for any successful cell-based assay. Its solubility characteristics dictate the choice of solvent and the maximum achievable stock concentration.

Solubility and Stability

The hydrochloride salt of 4-hydroxy McPT is a crystalline solid with good stability when stored correctly.[4] Its solubility is a key consideration for experimental design.

Property Value Source
Formal Name 3-[2-(cyclopropylmethylamino)ethyl]-1H-indol-4-ol, monohydrochloride[4]
Formula Weight 266.8 g/mol [4]
Purity ≥98%[4]
Solubility (DMF) ~30 mg/mL[2][4]
Solubility (DMSO) ~30 mg/mL[2][4]
Solubility (Ethanol) ~30 mg/mL[2][4]
Solubility (PBS, pH 7.2) Very Low (~0.2 mg/mL in 1:4 Ethanol:PBS)[2][4]
Storage -20°C[4]
Stability ≥ 3 years at -20°C[4]

Causality: The poor aqueous solubility is due to the hydrophobic tryptamine structure. Organic solvents like Dimethyl Sulfoxide (DMSO) are required to dissolve the compound at concentrations suitable for creating high-concentration stock solutions. This allows for minimal solvent addition to the cell culture media, reducing potential solvent-induced cytotoxicity.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which can then be serially diluted for working solutions.

Materials:

  • 4-hydroxy McPT hydrochloride (purity ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance and weighing paper

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of 4-hydroxy McPT HCl needed. For 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Formula Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 266.8 g/mol × 1000 mg/g = 2.668 mg

  • Weighing: Tare the analytical balance with a piece of weighing paper. Carefully weigh out 2.67 mg of the compound. Note: Perform this in a chemical fume hood or designated weighing station.

  • Dissolution: Transfer the weighed compound into a sterile amber vial. Add 1 mL of cell culture grade DMSO.

  • Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if needed.[5]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C, protected from light. The stock solution is stable for at least 3 years under these conditions.[4]

Cell Culture Media Compatibility

The introduction of any exogenous compound into cell culture media requires careful consideration of potential interactions that could alter its bioavailability or affect cellular health.

Interaction with Basal Media (DMEM vs. RPMI-1640)

Both Dulbecco's Modified Eagle Medium (DMEM) and Roswell Park Memorial Institute (RPMI) 1640 are suitable basal media for experiments with 4-hydroxy McPT.[6]

  • DMEM: Widely used for adherent cells, it has high concentrations of amino acids and vitamins.[6]

  • RPMI-1640: Developed for suspension cells like lymphocytes, it uniquely contains the reducing agent glutathione and high concentrations of vitamins.[7][8]

For 4-hydroxy McPT, there are no known direct chemical incompatibilities with the standard components of these media. The primary concern is maintaining physiological pH, as extreme pH shifts can affect the stability of hydroxylated tryptamines.[9] Both media utilize a bicarbonate buffering system, requiring a controlled CO₂ environment (typically 5-10%) to maintain a stable pH of ~7.4.

The Critical Role of Fetal Bovine Serum (FBS)

FBS is a vital supplement in most cell culture applications, providing a rich mixture of growth factors, hormones, and proteins.[10][11][12] However, it is also the most significant variable when assessing compound compatibility.

  • Protein Binding: The most abundant protein in FBS is bovine serum albumin (BSA).[12] Like many small hydrophobic molecules, 4-hydroxy McPT can bind to albumin. This interaction is significant because only the unbound, free fraction of the compound is available to cross the cell membrane and interact with its target receptors.

  • Experimental Consequence: High concentrations of FBS (e.g., 10-20%) can sequester the compound, reducing its effective concentration and leading to an underestimation of its potency.

Recommendation: For quantitative studies (e.g., determining EC₅₀ values), it is crucial to either:

  • Maintain Consistent FBS Concentration: Use the same percentage of FBS across all experiments and controls for comparable results.

  • Use Reduced-Serum or Serum-Free Media: If the cell line can tolerate it, performing the experiment in media with low FBS (0.5-2%) or in a chemically defined serum-free medium for the duration of the treatment can provide a more accurate measure of the compound's intrinsic activity.

Experimental Protocols & Workflows

A standardized workflow is essential for generating reproducible data. This section outlines core protocols for treating cells and assessing the biological response.

Workflow prep prep exp exp analysis analysis A 1. Prepare 10 mM Stock Solution in DMSO C 3. Prepare Working Solutions by Diluting Stock in Media A->C B 2. Culture Cells to Optimal Confluence (e.g., 60-70%) D 4. Treat Cells (Include Vehicle Control) B->D C->D E 5. Incubate for Desired Duration (e.g., 24, 48, 72h) D->E F 6. Perform Endpoint Assay E->F G Viability (MTT) Proliferation Gene Expression (qPCR) Protein Analysis (Western Blot) F->G

Caption: General experimental workflow for in vitro cell-based assays.

Protocol: General Treatment of Adherent Cells

Materials:

  • Healthy, log-phase cell cultures in multi-well plates

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 10 mM stock solution of 4-hydroxy McPT HCl in DMSO

  • Sterile, pre-warmed serum-free or complete medium for dilutions

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will prevent them from reaching 100% confluence by the end of the experiment. Allow them to attach and recover for 24 hours.

  • Prepare Working Solutions:

    • Perform serial dilutions of your 10 mM DMSO stock into pre-warmed complete medium to achieve the final desired concentrations.

    • Crucially, prepare a Vehicle Control: This should contain the same final concentration of DMSO as the highest concentration of your compound. For example, if your highest concentration is 10 µM, made from a 1:1000 dilution of the 10 mM stock, your vehicle control should be medium with 0.1% DMSO.

  • Treatment:

    • Carefully aspirate the old medium from the wells.

    • Gently add the medium containing the different concentrations of 4-hydroxy McPT or the vehicle control to the appropriate wells.

  • Incubation: Return the plate to the incubator and culture for the desired time period (e.g., 24, 48, or 72 hours). For long-term treatments (>48h), the medium may need to be replaced with fresh compound-containing medium every 2-3 days.[13]

  • Analysis: Proceed with the desired endpoint assay to measure the cellular response.

Protocol: Assessing Cell Viability with the MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[14] Live cells with active dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.

Procedure (following treatment):

  • Add MTT Reagent: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubate: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilize Crystals: Carefully remove the MTT-containing medium. Add a solubilizing agent (e.g., DMSO or a specialized SDS-based buffer) to each well to dissolve the purple crystals.

  • Read Absorbance: Measure the absorbance of each well on a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Express the viability of treated cells as a percentage relative to the vehicle control cells (which is set to 100%).

Troubleshooting Guide

Even with robust protocols, unexpected issues can arise. This guide addresses common problems.[15]

Problem Potential Cause(s) Recommended Solution(s)
Precipitate in Media After Adding Compound - Final solvent concentration is too high.- Compound has low solubility in the aqueous media.- Shock precipitation from adding concentrated stock directly to cold media.- Ensure final DMSO concentration is <0.5% (ideally ≤0.1%).- Prepare intermediate dilutions in pre-warmed media.- Vortex the working solution gently before adding to cells.
Poor Cell Growth or Detachment in All Wells (Including Control) - General cell culture issue (e.g., contamination, incubator problem).- Cells are stressed or were passaged too many times.- Check incubator CO₂ and temperature.- Test for mycoplasma contamination.- Use a fresh, low-passage stock of cells.[16]
High Variability Between Replicate Wells - Uneven cell seeding.- "Edge effects" in the multi-well plate.- Inaccurate pipetting during treatment or assay steps.- Ensure a single-cell suspension before seeding.- Avoid using the outermost wells of the plate.- Use calibrated pipettes and change tips between conditions.
No Observable Effect of the Compound - Compound degraded due to improper storage or light exposure.- Effective concentration is too low due to high FBS binding.- The chosen cell line does not express the target receptors.- Use a fresh aliquot of the stock solution.- Repeat the experiment in reduced-serum media.- Confirm target receptor expression in your cell line via qPCR or Western Blot.

References

  • 4-HO-MPT - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

  • 4-HO-McPT - Chemical Route. (n.d.). Retrieved February 6, 2026, from [Link]

  • Chelladurai, G., K. Maria-Teresa, S. K. Raj, & J. H. Lee. (2022). Review of the Current Research on Fetal Bovine Serum and the Development of Cultured Meat. PMC. Retrieved February 6, 2026, from [Link]

  • Fetal bovine serum - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

  • What's the Difference Between DMEM and RPMI? (2025). Patsnap Synapse. Retrieved February 6, 2026, from [Link]

  • Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin. (2015). PubMed. Retrieved February 6, 2026, from [Link]

  • How to treat cell culture (with the compound) for a long term? (2014). ResearchGate. Retrieved February 6, 2026, from [Link]

  • (PDF) Cell Culture Drug Testing: A Comprehensive Overview. (2025). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Troubleshooting guide for cell culture. (n.d.). PromoCell. Retrieved February 6, 2026, from [Link]

  • MMPC Protocols. (2013). Retrieved February 6, 2026, from [Link]

Sources

Application

Application Note: Precision Molarity Determination of 4-Hydroxy McPT Hydrochloride

Topic: Calculating Molarity of 4-Hydroxy McPT Hydrochloride for Titrations Content Type: Application Note & Protocol Audience: Researchers, Analytical Chemists, and Drug Discovery Scientists Executive Summary 4-Hydroxy M...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Calculating Molarity of 4-Hydroxy McPT Hydrochloride for Titrations Content Type: Application Note & Protocol Audience: Researchers, Analytical Chemists, and Drug Discovery Scientists

Executive Summary

4-Hydroxy McPT (4-hydroxy-N-methyl-N-cyclopropyltryptamine) is a potent serotonergic research chemical often supplied as a hydrochloride (HCl) salt to enhance stability and solubility. Accurate molarity determination is critical for receptor binding assays (e.g., 5-HT


) and quantitative titrations.

This guide addresses the specific challenges of working with 4-Hydroxy McPT HCl (C


H

N

O · HCl)
, including hygroscopicity, salt-form correction, and solubility limits. It provides a validated workflow for calculating, preparing, and verifying molar concentrations using gravimetric and potentiometric methods.

Compound Profile & Physicochemical Properties

Before calculation, the exact stoichiometry of the analyte must be defined. 4-Hydroxy McPT HCl is a mono-hydrochloride salt of a substituted tryptamine.[1]

PropertyValueNotes
Systematic Name 3-[2-(cyclopropylmethylamino)ethyl]-1H-indol-4-ol, monohydrochloride
Formula Cngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

H

N

O[2][3][4][5][6] · HCl
Molecular Weight (Salt) 266.77 g/mol Use this for weighing calculations.
Molecular Weight (Freebase) 230.31 g/mol Use this for active moiety dosage.
Salt Correction Factor (SCF) 1.158

Solubility DMF/DMSO: ~30 mg/mL; PBS (pH 7.2): 0.2 mg/mLCritical: Low aqueous solubility requires organic stock preparation.
pKa (Estimated) Amine: ~9.6; Phenol: ~10.1Overlapping pKa values complicate visual acid-base titration.

Theoretical Framework: The Molarity Calculation

To prepare a solution of precise molarity (


) or to calculate the molarity of an unknown solution, one must account for the Salt Correction Factor  and Purity .
The Master Equation

When preparing a stock solution from solid powder:



  • 
     : Desired Molarity.
    
  • 
     : 266.77  g/mol  (NOT the freebase weight).
    
  • 
     : The chromatographic purity from the CoA (e.g., 98.5%).
    
Calculating Molarity of an Existing Solution

If a specific mass (


) was dissolved in a volume (

):


Critical Insight: If your assay requires a specific molarity of the freebase (active drug), you must use the Freebase Molarity equation:



(The stoichiometry is 1:1, so the molarity is identical, but the mass weighed is higher).

Protocol A: Precision Stock Solution Preparation

Objective: Prepare 10 mL of a 10 mM (0.01 M) stock solution of 4-Hydroxy McPT HCl.

Reagents & Equipment
  • 4-Hydroxy McPT HCl (Reference Standard Grade).[5]

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF. Note: Avoid water for high-concentration stocks due to solubility limits (0.2 mg/mL).

  • Class A Volumetric Flask (10 mL) or calibrated posit-displacement pipette.

  • Analytical Balance (Readability 0.01 mg).

Workflow
  • Calculate Mass Required:

    
    
    (Assuming 99% purity).
    
  • Weighing (Difference Method):

    • Place a weighing boat on the balance; tare.

    • Add approx. 27 mg of compound. Record exact mass (

      
      ).
      
    • Example:

      
      .
      
  • Dissolution:

    • Transfer solid to a 10 mL volumetric flask.

    • Add ~5 mL DMSO. Vortex until fully dissolved (clear solution).

    • Caution: The 4-hydroxy group is oxidation-sensitive. Flush headspace with Argon/Nitrogen if storing.

  • Final Calculation: Recalculate the exact molarity based on

    
    :
    
    
    
    

Protocol B: Standardization via Potentiometric Titration

Objective: Verify the exact molarity of a bulk 4-Hydroxy McPT HCl sample using Argentometric titration of the chloride counter-ion. This is superior to acid-base titration because the phenol/amine pKa overlap makes pH endpoints indistinct.

Principle

The chloride ion (


) from the hydrochloride salt precipitates with Silver Nitrate (

).

Stoichiometry is 1:1.
Equipment
  • Automatic Titrator (e.g., Mettler Toledo or Metrohm).

  • Electrode: Silver Ring Electrode (Ag/AgCl) or Chloride Ion Selective Electrode (ISE).

  • Titrant: 0.01 M

    
     (Standardized).
    
Step-by-Step Procedure
  • Sample Preparation:

    • Weigh accurately ~25 mg of 4-Hydroxy McPT HCl.

    • Dissolve in 50 mL of 50:50 Methanol:Water (to ensure solubility while allowing ionic mobility).

    • Add 1 mL of 1M

      
       (Nitric Acid) to prevent silver oxide formation.
      
  • Titration:

    • Immerse the electrode.

    • Titrate with 0.01 M

      
       at a slow rate (e.g., 0.5 mL/min).
      
    • Monitor the potential (mV). The endpoint is the maximum first derivative (

      
      ).
      
  • Calculation:

    
    
    
Data Visualization: Titration Logic

TitrationLogic Start Start: Weigh 4-Hydroxy McPT HCl Dissolve Dissolve in MeOH/Water + HNO3 Start->Dissolve Titrate Titrate with 0.01 M AgNO3 Dissolve->Titrate Reaction Reaction: Cl- + Ag+ -> AgCl (s) Titrate->Reaction Endpoint Detect Endpoint (Max dE/dV) Reaction->Endpoint Calc Calculate Molarity/Purity Endpoint->Calc

Figure 1: Argentometric titration workflow for validating the chloride content of 4-Hydroxy McPT HCl.

Troubleshooting & Common Pitfalls

IssueCauseSolution
Cloudy Solution Incomplete dissolution in aqueous buffer.4-Hydroxy McPT is lipophilic. Dissolve in 100% DMSO first, then dilute slowly into buffer. Limit final aqueous conc. to <0.2 mg/mL.
Drifting Titration Signal Electrode fouling by AgCl precipitate.Clean silver ring electrode with mild abrasive strip; add polyvinyl alcohol (PVA) to solution to disperse colloid.
Yellow/Brown Solution Oxidation of the 4-hydroxy indole.The compound is sensitive to air. Use freshly prepared solutions. Add ascorbic acid (if compatible with assay).
Inaccurate Molarity Ignoring the HCl mass.Always use MW 266.77 (Salt), not 230.3 (Base). This causes a ~16% error if ignored.

References

  • Skoog, D. A., West, D. M., & Holler, F. J. (2014). Fundamentals of Analytical Chemistry. Cengage Learning.
  • Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.

Sources

Method

Precision Weighing of Hygroscopic Tryptamine Salts: Protocols for Stability and Stoichiometric Accuracy

Abstract Tryptamine salts (e.g., HCl, fumarate, succinate) used in psychopharmacological research exhibit significant hygroscopicity and oxidative instability. Moisture uptake not only alters the gravimetric mass—leading...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tryptamine salts (e.g., HCl, fumarate, succinate) used in psychopharmacological research exhibit significant hygroscopicity and oxidative instability. Moisture uptake not only alters the gravimetric mass—leading to stoichiometric errors in formulation and synthesis—but also catalyzes rapid oxidative deamination, often visible as "blueing" or discoloration. This guide details best practices for handling these compounds, adhering to USP General Chapter <41> Balances and <1251> Weighing on an Analytical Balance , ensuring data integrity and substance preservation.

The Physicochemical Challenge

The primary challenge in handling tryptamine salts is the kinetic competition between deliquescence (moisture absorption) and electrostatic dispersion .

  • Hygroscopicity: Tryptamine salts are polar ionic compounds. When exposed to ambient humidity (>45% RH), the crystal lattice absorbs water molecules, forming hydrates or dissolving into a solution (deliquescence). This renders the "weighed mass" inaccurate relative to the "active pharmaceutical ingredient" (API) mass.

  • Oxidative Degradation: Water acts as a medium for electron transfer, accelerating the oxidation of the indole ring (specifically at the C4 or C5 positions depending on substitution). This degradation is irreversible.

  • The Static Paradox: To prevent moisture uptake, laboratories often lower humidity. However, low humidity (<20% RH) drastically increases static electricity, causing the fine salt powder to "fly" or adhere to the spatula/weighing boat, violating quantitative transfer requirements.

Environmental & Equipment Prerequisites

Before initiating any protocol, the weighing environment must be engineered to balance dryness with static control.

Environmental Controls
ParameterSpecificationRationale
Relative Humidity (RH) 30% – 45%Balances moisture uptake vs. static buildup.
Airflow Laminar (Low Velocity)Prevents powder disturbance; avoid direct HVAC drafts.
Lighting Amber/Red FilteredTryptamines are photosensitive; UV accelerates oxidation.
Temperature 20°C – 22°CMinimizes convection currents inside the balance chamber.
Hardware Requirements
  • Analytical Balance: Readability of 0.01 mg (semi-micro) or 0.1 mg, compliant with USP <41> (Repeatability & Accuracy).

  • Ionizing Unit: A U-electrode or anti-static gun (e.g., Zerostat) is mandatory to neutralize static charges on the weighing vessel and spatula.

  • Vessels: Glass weighing boats or anti-static weighing funnels. Avoid plastic weighing boats as they retain static charge.

  • Desiccator: Vacuum desiccator with indicator silica gel or molecular sieves.

Decision Framework

Select the appropriate protocol based on the compound's sensitivity and the required precision.

WeighingDecision cluster_legend Legend Start Start: Weighing Tryptamine Salt IsHygroscopic Is salt visibly deliquescent (turns to goo in <5 mins)? Start->IsHygroscopic Precision Required Precision? IsHygroscopic->Precision No ProtocolB Protocol B: Inert Gas/Glove Box (High Sensitivity) IsHygroscopic->ProtocolB Yes (High Risk) ProtocolA Protocol A: Weighing by Difference (Standard) Precision->ProtocolA Standard (±0.1mg) Precision->ProtocolB Ultra-Trace (<10mg) key1 Decision Point key2 Action

Figure 1: Decision tree for selecting the appropriate weighing methodology based on material stability and precision requirements.

Protocol A: Weighing by Difference (The "Speed" Method)

This is the industry standard for hygroscopic salts where a glove box is unavailable.[1] It minimizes the time the balance sensor is exposed to the drifting mass of the hygroscopic material.

Principle: Instead of taring a vessel and adding powder (where mass constantly increases due to water absorption), you weigh the supply vial, remove the target amount, and weigh the vial again. The loss in mass is the amount dispensed.

Step-by-Step Procedure:
  • Preparation:

    • Equilibrate the supply vial to room temperature (if stored in a freezer) before opening to prevent condensation.

    • Discharge static on the supply vial and receiving vessel using an anti-static gun.

  • Initial Weighing (

    
    ): 
    
    • Place the capped supply vial containing the tryptamine salt on the balance pan.

    • Record the stable mass (

      
      ).
      
  • Transfer:

    • Remove the vial from the balance.

    • Quickly transfer the estimated required amount into the receiving vessel (e.g., volumetric flask).

    • Critical: Do not leave the vial open on the balance pan.

  • Final Weighing (

    
    ): 
    
    • Recap the supply vial immediately.

    • Place the vial back on the balance pan.

    • Record the mass (

      
      ).
      
  • Calculation:

  • Validation:

    • If the dispensed mass is outside the tolerance (e.g., ±5%), dissolve the solid in the receiving flask and adjust the solvent volume to achieve the target concentration, rather than trying to add/remove minute amounts of solid.

Protocol B: Inert Gas Handling (The "Stability" Method)

For highly unstable tryptamines (e.g., free bases or novel fumarates) or when weighing <10 mg, atmospheric exposure must be eliminated.

Step-by-Step Procedure:
  • Setup:

    • Place the analytical balance inside a glove bag or glove box.

    • Purge the chamber with dry Nitrogen (

      
      ) or Argon until RH is <5%.
      
    • Note: In a glove bag, ensure the balance is leveled after inflation.

  • Static Management:

    • Static is severe in dry

      
      . Use an ionizing blower directed at the weighing pan throughout the process.
      
  • Weighing:

    • Tare the receiving vessel (e.g., amber HPLC vial).

    • Add the tryptamine salt using a micro-spatula.

    • Allow the reading to stabilize (drift should be negligible in inert atmosphere).

  • Sealing:

    • Cap the receiving vessel inside the inert environment before removing it for analysis.

Data Analysis & Correction

You must assume the salt has absorbed some water unless it was freshly dried. "Weighed Mass" does not equal "Molar Mass" without correction.

Water Content Correction

Perform a TGA (Thermogravimetric Analysis) or Karl Fischer titration on a sacrificial aliquot to determine water content (


).

Corrected Mass Calculation:



Stoichiometric Adjustment Table

Use this table to adjust weighings for common tryptamine forms (assuming anhydrous initially):

Salt FormMolar Mass Ratio (Salt/Freebase)Hygroscopicity RiskStorage Stability
Freebase 1.00ModerateLow (Oxidizes rapidly)
Hydrochloride (HCl) ~1.15 - 1.20High Moderate
Fumarate ~1.50 - 1.60LowHigh (Preferred for storage)

Workflow Visualization: Weighing by Difference

WeighingByDifference Step1 1. Tare Balance (Zero) Step2 2. Weigh Capped Vial (Mass A) Step1->Step2 Step3 3. Remove Vial & Dispense Sample Step2->Step3 Off Balance Step4 4. Recap Vial Immediately Step3->Step4 Step5 5. Weigh Capped Vial (Mass B) Step4->Step5 On Balance Result Result = Mass A - Mass B Step5->Result

Figure 2: The "Weighing by Difference" logical flow, protecting the balance reading from moisture-induced drift.

References

  • United States Pharmacopeia (USP). General Chapter <41> Balances.[2][3][4] Rockville, MD: United States Pharmacopeial Convention.

  • United States Pharmacopeia (USP). General Chapter <1251> Weighing on an Analytical Balance.[2][3][4] Rockville, MD: United States Pharmacopeial Convention.

  • Mettler Toledo. Weighing the Right Way: Proper Weighing with Laboratory Balances.[5][5]

  • Gotvaldová, K., et al. (2021).[6] Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis.[6] Drug Testing and Analysis.[6][7] (Demonstrates oxidative instability of tryptamines).

  • Reich, G. (2005). Effect of humidity on the stability of hygroscopic salts.European Journal of Pharmaceutics and Biopharmaceutics.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing 4-hydroxy McPT Hydrochloride Solutions

A Foreword from the Senior Application Scientist: Welcome to the technical support center for 4-hydroxy McPT hydrochloride. As this is a novel compound, this guide has been developed by drawing upon established principle...

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from the Senior Application Scientist:

Welcome to the technical support center for 4-hydroxy McPT hydrochloride. As this is a novel compound, this guide has been developed by drawing upon established principles for handling structurally related molecules, specifically those containing phenolic and amine hydrochloride functionalities. The protocols and troubleshooting advice provided herein are grounded in fundamental chemical principles to ensure the integrity and stability of your experimental solutions. Our goal is to empower you with the knowledge to proactively prevent degradation and confidently troubleshoot any stability issues that may arise.

Frequently Asked Questions (FAQs)

Q1: My 4-hydroxy McPT hydrochloride solution has turned a yellow/brown color. What does this mean?

A colorless to light-colored solution that develops a yellow or brown hue is a common indicator of oxidation. The phenolic group in the 4-hydroxy McPT molecule is susceptible to oxidation, which can lead to the formation of colored quinone-type compounds. This process can be accelerated by factors such as exposure to air (oxygen), light, high pH, and the presence of trace metal ions.

Q2: Will this oxidation affect my experiment?

Yes, oxidation alters the chemical structure of the molecule, which will likely impact its biological activity and introduce confounding variables into your experiments. The formation of degradation products means the effective concentration of the active compound is reduced, and the new byproducts could have unintended off-target effects.

Q3: I've been storing my stock solution in the refrigerator. Is that sufficient?

While refrigeration slows down most chemical reactions, it does not single-handedly prevent oxidation. The key factors to control are exposure to oxygen, light, and catalytic metal ions. For long-term storage, it is crucial to use deoxygenated solvents, protect the solution from light, and consider the use of antioxidants or chelating agents.

Q4: Can I just use a standard buffer like PBS to dissolve the compound?

Phosphate-buffered saline (PBS) typically has a pH around 7.4. While the amine hydrochloride salt provides some initial acidity, the final pH of the solution may still be in a range that is conducive to the oxidation of the phenolic group. Phenols are more susceptible to oxidation at neutral to alkaline pH. Therefore, a buffer with a slightly acidic pH (e.g., pH 5-6) is generally recommended to enhance stability.

Q5: What is the difference between an antioxidant and a chelating agent?

An antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), directly scavenges free radicals, thereby inhibiting the oxidative chain reaction. A chelating agent, like ethylenediaminetetraacetic acid (EDTA), works by binding to metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidation reactions. In many cases, using both can provide comprehensive protection.

Troubleshooting Guide: Diagnosing and Resolving Solution Instability

If you are experiencing rapid discoloration or suspected degradation of your 4-hydroxy McPT hydrochloride solution, follow this systematic troubleshooting guide.

Caption: Troubleshooting workflow for 4-hydroxy McPT hydrochloride solution instability.

Hypothesized Oxidation Pathway

The phenolic hydroxyl group is the primary site of oxidation. The reaction is often initiated by the abstraction of a hydrogen atom, forming a phenoxy radical. This radical is resonance-stabilized, but can further react with oxygen to form peroxyl radicals, ultimately leading to the formation of quinones and other colored degradation products. The presence of metal ions can catalyze this process.

OxidationPathway Compound 4-hydroxy McPT (Phenol) Radical Phenoxy Radical Compound->Radical O₂, Metal Ions, Light, High pH Quinone Oxidized Products (e.g., Quinones) Radical->Quinone Further Oxidation Initiator Initiator Intermediate Reactive Intermediate Product Degradation Product

Caption: Plausible oxidation pathway of the 4-hydroxy McPT phenolic moiety.

Experimental Protocols

Protocol for Preparation of a Stabilized Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of 4-hydroxy McPT hydrochloride with enhanced stability.

Materials:

  • 4-hydroxy McPT hydrochloride powder

  • High-purity, metal-free water (e.g., Milli-Q®)

  • Citric acid

  • Sodium citrate

  • EDTA disodium salt

  • L-Ascorbic acid

  • Nitrogen or Argon gas source

  • Sterile, amber glass vials with Teflon-lined caps

Procedure:

  • Prepare a Degassed, Stabilized Buffer:

    • Prepare a 50 mM citrate buffer, pH 5.5.

    • To this buffer, add EDTA to a final concentration of 0.1 mM and L-Ascorbic acid to a final concentration of 0.1% (w/v).

    • Place the buffer in a flask and sparge with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Weighing the Compound:

    • Tare a sterile, amber glass vial on an analytical balance.

    • Carefully weigh the desired amount of 4-hydroxy McPT hydrochloride powder directly into the vial.

  • Dissolution:

    • Using a pipette, add the appropriate volume of the degassed, stabilized buffer to the vial to achieve the target concentration (e.g., 10 mM).

    • Briefly vortex or sonicate until the compound is fully dissolved. Throughout this process, it is advisable to maintain a gentle stream of inert gas over the solution.

  • Storage:

    • Immediately after dissolution, flush the headspace of the vial with nitrogen or argon gas before tightly sealing the cap.

    • For short-term storage (up to one week), store at 2-8°C.

    • For long-term storage, aliquot the stock solution into single-use vials, flush with inert gas, and store at -20°C or -80°C.

Data Presentation: Recommended Storage Conditions
ConditionSolvent/BufferAdditivesTemperatureProtectionExpected Stability
Standard Water or PBSNone4°CNone< 24 hours
Improved Degassed WaterNone4°CAmber Vial24-72 hours
Good Degassed Citrate Buffer (pH 5.5)0.1 mM EDTA-20°CAmber Vial1-2 months
Optimal Degassed Citrate Buffer (pH 5.5)0.1 mM EDTA + 0.1% Ascorbic Acid-80°CAmber Vial + Inert Gas> 6 months

References

  • Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. (2023). MDPI. [Link]

  • Test for Phenolic Group. (2020). BYJU'S. [Link]

  • Atmospheric oxidation mechanism of phenol initiated by OH radical. (2013). PubMed. [Link]

  • Oxidative coupling of phenols. (n.d.). Wikipedia. [Link]

  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (n.d.). ResearchGate. [Link]

  • Atmospheric Oxidation Mechanism of Phenol Initiated by OH Radical. (2013). ACS Publications. [Link]

  • The Role of Polyphenols in Abiotic Stress Tolerance and Their Antioxidant Properties to Scavenge Reactive Oxygen Species and Free Radicals. (2024). MDPI. [Link]

  • Discoloration prevention of phenolic antioxidants. (1982).
  • ANALYTICAL METHODS. (n.d.). National Center for Biotechnology Information. [Link]

  • Oxidative Stress: The Role of Antioxidant Phytochemicals in the Prevention and Treatment of Diseases. (2024). National Center for Biotechnology Information. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh. [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. (2007). University of Glasgow Theses. [Link]

  • Reactions of Phenols. (2024). Chemistry LibreTexts. [Link]

  • Effect of pH on phenol decomposition. (n.d.). ResearchGate. [Link]

  • How can I neutralize aminehydrochlorides? (2023). ResearchGate. [Link]

  • Chelating agents – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Adsorption of Phenols from Aqueous Solution with A pH-Sensitive Surfactant-Modified Bentonite. (2023). MDPI. [Link]

  • METHOD FOR THE DETERMINATION OF PHENOL AND METHYLPHENOLS (CRESOLS) IN AMBIENT AIR USING HPLC. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Ch24: Phenols oxidations. (n.d.). University of Calgary. [Link]

  • Effect of pH on the stability of plant phenolic compounds. (2000). PubMed. [Link]

  • Ways of crashing out amines. (2018). Reddit. [Link]

  • Determination of catalytic oxidation products of phenol by RP-HPLC. (2015). ResearchGate. [Link]

  • Stabilization of Pharmaceuticals to Oxidative Degradation. (2023). ResearchGate. [Link]

  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022). Frontiers in Nutrition. [Link]

  • Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. (2024). ACS Omega. [Link]

  • Acidity of Phenols. (2023). Chemistry LibreTexts. [Link]

  • Storage of air and temperature sensitive reagents. (2023). Chemistry Stack Exchange. [Link]

  • Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine. (2022). MDPI. [Link]

  • Chemical Properties of Amines. Bases and Salt Formation. (2022). Chemistry LibreTexts. [Link]

  • Clawing Back: Broadening the Notion of Metal Chelators in Medicine. (2013). National Center for Biotechnology Information. [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. (2012). Enlighten Theses. [Link]

  • Effect of pH on the Stability of Plant Phenolic Compounds. (2000). ResearchGate. [Link]

  • Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. (2018). National Center for Biotechnology Information. [Link] 3

Optimization

improving stability of 4-hydroxy McPT during long-term storage

Technical Support Center: Stability Protocols for 4-Hydroxy-N-methyl-N-cyclopropyltryptamine (4-HO-McPT) Status: Operational Subject: Prevention of Oxidative Polymerization in 4-Substituted Tryptamines Ticket ID: STAB-4H...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Protocols for 4-Hydroxy-N-methyl-N-cyclopropyltryptamine (4-HO-McPT)

Status: Operational Subject: Prevention of Oxidative Polymerization in 4-Substituted Tryptamines Ticket ID: STAB-4HO-001

Executive Summary

You are likely accessing this guide because your sample of 4-hydroxy-N-methyl-N-cyclopropyltryptamine (4-HO-McPT) has discolored (turned blue, brown, or black) or lost potency.

The 4-hydroxy-tryptamine class (including Psilocin, 4-HO-MET, and 4-HO-McPT) possesses a structural vulnerability: the 4-hydroxy indole moiety . This group is highly electron-rich, making it susceptible to rapid oxidation into quinone imines , which subsequently polymerize into inactive, insoluble oligomers. This guide provides the chemical logic and protocols to arrest this degradation.

Module 1: The Chemistry of Degradation (The "Why")

To stabilize 4-HO-McPT, you must understand the enemy: Radical-Mediated Oxidation .

Unlike 5-substituted tryptamines (which are relatively stable), 4-substituted analogs contain a hydroxyl group at a position that allows for resonance stabilization of a radical intermediate. When exposed to oxygen, UV light, or high pH, the phenolic proton is lost, initiating a cascade.

The Degradation Pathway:

  • Initiation: Loss of the phenolic hydrogen creates a phenoxy radical.

  • Propagation: The radical delocalizes into the indole ring.

  • Termination (The "Goo"): Two radicals couple, or the intermediate reacts with oxygen to form an ortho-quinone imine . These reactive species polymerize, creating the characteristic "psilocin blue" or black tar.

Visualizing the Threat

OxidationPathway 4-HO-McPT (Active) 4-HO-McPT (Active) Phenoxy Radical Phenoxy Radical 4-HO-McPT (Active)->Phenoxy Radical O2 / Light / pH > 7 Quinone Imine Quinone Imine Phenoxy Radical->Quinone Imine -e- Polymers (Inactive Blue/Black) Polymers (Inactive Blue/Black) Quinone Imine->Polymers (Inactive Blue/Black) Polymerization

Figure 1: The oxidative cascade from active tryptamine to inactive polymer. Note that this process is irreversible.

Module 2: Optimization Protocols (The "How")

The following protocols are self-validating systems. If executed correctly, the compound will remain a white/off-white crystalline solid for years.

Protocol A: Salt Form Selection

Verdict: Fumarate is mandatory for long-term storage.

  • Freebase: The nitrogen lone pair facilitates proton transfer, accelerating oxidation. Freebase 4-HO tryptamines can degrade within weeks at room temperature.

  • Hydrochloride (HCl): While acidic, HCl salts of tryptamines are often hygroscopic . They pull moisture from the air, dissolving the crystal lattice. Once in solution (even a microscopic water layer), oxidation rates skyrocket by orders of magnitude.

  • Fumarate: Non-hygroscopic and forms a stable crystal lattice that "locks" the molecule in a conformation resistant to oxidative attack.

ParameterFreebaseHydrochloride (HCl)Fumarate
Oxidation Resistance Low (Weeks)Moderate (Months)High (Years)
Hygroscopicity LowHigh (Risk) Very Low
Crystallinity Waxy/OilyVariableExcellent
Storage State UnstableProne to "Goo"Stable Solid
Protocol B: The "Argon Sandwich" Storage Method

Oxygen is the primary reagent in degradation. Vacuum sealing is insufficient because plastic bags are gas-permeable over time.

  • Container: Use Amber Glass Vials with PTFE-lined caps. (Plastic leaches organic volatiles and is permeable to O2).

  • Desiccant: Place a small packet of activated silica gel inside the vial (do not let it touch the powder directly).

  • Gas Overlay: Gently displace the air in the vial with heavy inert gas (Argon is superior to Nitrogen because it is heavier than air and settles over the powder).

  • Temperature: Store at -20°C .

Critical Warning: When removing from the freezer, allow the vial to reach room temperature before opening . Opening a cold vial causes immediate condensation of atmospheric moisture onto the chemical, ruining the sample.

Module 3: Troubleshooting Guide

Issue 1: "My powder turned into a black sticky goo."

  • Diagnosis: Advanced oxidative polymerization and hydration. This usually happens when HCl salts absorb water.

  • Solution: The black polymer is inactive and toxic. However, if the core is still white, you may attempt recrystallization using dry isopropanol/acetone, but yield loss will be significant (>50%). If fully black, discard.

Issue 2: "The color is slightly blue/green but dry."

  • Diagnosis: Surface oxidation. This is common and often affects <1% of the total mass. The "blue" chromophore is extremely potent visually.

  • Solution: Do not discard. The bulk material is likely intact. Improve storage immediately (Switch to Protocol B).

Issue 3: "Can I store it dissolved in propylene glycol (PG) or alcohol?"

  • Diagnosis: High Risk.

  • Reasoning: Solvents increase molecular mobility, allowing radicals to interact. Protic solvents (alcohol/water) facilitate the proton transfer required for oxidation.

  • Solution: Store only as dry powder . If volumetric dosing is needed, prepare solutions immediately prior to use.

Module 4: Workflow Visualization

Use this decision tree to determine the fate of your current batch.

StorageWorkflow start Assess 4-HO-McPT Status check_form Is it Freebase or Salt? start->check_form check_color Check Color/Texture check_form->check_color Salt (HCl/Fumarate) action_convert Convert to Fumarate Salt check_form->action_convert Freebase action_dry Desiccate & Argon Purge check_color->action_dry White/Off-White check_color->action_dry Slight Blue Tint action_trash Discard (Irreversible Damage) check_color->action_trash Black Goo/Tar

Figure 2: Triage workflow for assessing and preserving tryptamine stability.

References

  • Nichols, D. E. (2018). Chemistry and Structure-Activity Relationships of Psychedelics. In Psychedelics (pp. 1-43). Academic Press.

    • Establishes the structure-activity relationship and inherent instability of the 4-hydroxy indole ring.
  • Hofmann, A., et al. (1959). Psilocybin and Psilocin, two psychotropic components of the Mexican magic mushroom. Helvetica Chimica Acta, 42(5), 1557-1572.

    • The foundational text describing the rapid oxidation of psilocin (4-HO-DMT) compared to its esterified phosphate (psilocybin), establishing the baseline for all 4-HO analogs.
  • Chadeayne, A. R., et al. (2020).[1][2] Norpsilocin: freebase and fumarate salt. Acta Crystallographica Section E, 76(4), 589-593.

    • Provides crystallographic evidence for the superior stability and lattice structure of fumar
  • Kovacic, P., & Cooksy, A. L. (2005). Unifying mechanism for toxicity of catechols and quinones: Electron transfer, reactive oxygen species, and oxidative stress. Medical Hypotheses, 64(2), 357-366.

    • Details the quinone imine formation mechanism relevant to phenolic oxid

Sources

Troubleshooting

Technical Support Center: Troubleshooting Precipitation of 4-Hydroxy-McPT in Aqueous Buffers

Welcome to the technical support center for 4-hydroxy-N-methyl-N-cyclopropyltryptamine (4-hydroxy-McPT). This guide is designed for researchers, scientists, and drug development professionals who are encountering challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-hydroxy-N-methyl-N-cyclopropyltryptamine (4-hydroxy-McPT). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility and precipitation of 4-hydroxy-McPT in aqueous buffers during their experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deeper understanding of the underlying physicochemical principles to empower you to effectively troubleshoot and optimize your experimental conditions.

Understanding the Challenge: The Physicochemical Properties of 4-Hydroxy-McPT

4-hydroxy-McPT is a tryptamine derivative characterized by a phenolic hydroxyl group on the indole ring. This feature is central to its solubility behavior. Like many phenolic compounds, 4-hydroxy-McPT exhibits limited solubility in aqueous solutions at neutral pH.

The key to managing its solubility lies in understanding its ionization state, which is governed by the pH of the solution and the pKa of its ionizable groups. 4-hydroxy-McPT has two such groups: the phenolic hydroxyl group and the tertiary amine.

  • Phenolic Hydroxyl Group: This group is weakly acidic. At a pH below its pKa, it will be predominantly in its neutral, protonated form (-OH), which is less soluble in water. As the pH of the solution rises above the pKa, the hydroxyl group deprotonates to form a phenolate anion (-O⁻), which is significantly more water-soluble. The pKa of a typical phenol is around 10.[1]

  • Tertiary Amine: This group is basic. At a pH below its pKa, it will be protonated (-NH⁺-), forming a more water-soluble cation. As the pH increases above its pKa, it will be in its neutral, deprotonated form, which is less soluble. The pKa for the tertiary amine of a similar compound, psilocybin, is estimated to be around 10.4.[2]

Therefore, the solubility of 4-hydroxy-McPT is highly pH-dependent. Precipitation in aqueous buffers, especially those at or near neutral pH, is a common issue stemming from the compound's tendency to exist in its less soluble, neutral form.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding the precipitation of 4-hydroxy-McPT.

Q1: Why is my 4-hydroxy-McPT precipitating when I add it to my aqueous buffer?

A1: Precipitation of 4-hydroxy-McPT in aqueous buffers, particularly at or near neutral pH (e.g., PBS pH 7.2-7.4), is expected due to its low intrinsic solubility.[3][4] The primary reason is that at this pH, a significant portion of the 4-hydroxy-McPT molecules are in their less soluble, neutral form. The phenolic hydroxyl group (with an estimated pKa around 10) is protonated, and the tertiary amine may also be largely in its neutral form, reducing overall water solubility.

Q2: I've prepared a stock solution in an organic solvent, but it precipitates upon dilution into my aqueous experimental buffer. Why does this happen?

A2: This phenomenon, often termed "solvent-shifting" or "crashing out," occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. The organic solvent from the stock solution disperses in the aqueous buffer, and the local concentration of the organic solvent around the 4-hydroxy-McPT molecules rapidly decreases. This sudden change in the solvent environment causes the compound to exceed its solubility limit in the aqueous buffer, leading to precipitation.

Q3: Can the type of buffer I use affect the solubility of 4-hydroxy-McPT?

A3: Yes, the composition of your buffer can influence solubility, although pH is the most critical factor. Some buffer salts can interact with drug molecules, potentially leading to the formation of less soluble complexes, a phenomenon known as "salting out."[5] While less common, it's a factor to consider if you observe precipitation even at a favorable pH.

Q4: How does temperature affect the solubility of 4-hydroxy-McPT?

A4: For most solid solutes, solubility in a liquid solvent increases with temperature. Therefore, ensuring your buffer is at the experimental temperature (e.g., 37°C for cell-based assays) before adding the compound can sometimes help. However, for compounds with marginal solubility, this effect might not be sufficient to prevent precipitation, and temperature changes can also affect buffer pH.[6][7]

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving 4-hydroxy-McPT precipitation issues, moving from simple adjustments to more involved formulation strategies.

Step 1: Optimizing pH

The most effective way to increase the solubility of 4-hydroxy-McPT in aqueous solutions is by adjusting the pH. Based on its chemical structure, increasing the pH will deprotonate the phenolic hydroxyl group, significantly enhancing its water solubility.

This experiment will help you determine the optimal pH for solubilizing 4-hydroxy-McPT at your desired concentration.

Materials:

  • 4-hydroxy-McPT

  • A series of buffers with varying pH values (e.g., phosphate, borate, or carbonate buffers ranging from pH 7 to 11)

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Prepare saturated solutions of 4-hydroxy-McPT in each buffer of a different pH. To do this, add an excess amount of the compound to a known volume of each buffer.

  • Agitate the solutions vigorously (e.g., vortex for 1-2 minutes) and then allow them to equilibrate at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours) to ensure saturation.

  • After equilibration, centrifuge the samples at high speed to pellet the undissolved compound.

  • Carefully collect the supernatant and determine the concentration of dissolved 4-hydroxy-McPT using a validated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).

  • Plot the measured solubility (concentration) against the pH of the buffers.

Expected Outcome: You should observe a significant increase in solubility as the pH increases, particularly as it approaches and surpasses the pKa of the phenolic hydroxyl group.

Diagram: pH-Dependent Ionization of 4-Hydroxy-McPT

G cluster_low_ph Low pH (< pKa) cluster_high_ph High pH (> pKa) low_ph_structure 4-Hydroxy-McPT (Neutral) - Less Water Soluble high_ph_structure Phenolate Form (Anionic) - More Water Soluble low_ph_structure->high_ph_structure + OH⁻ - H₂O high_ph_structure->low_ph_structure + H⁺

Caption: Ionization equilibrium of 4-hydroxy-McPT's phenolic group.

Step 2: Utilizing Co-solvents

If adjusting the pH of your experimental system is not feasible (e.g., in cell-based assays where a specific physiological pH must be maintained), the use of a water-miscible organic co-solvent is a common and effective strategy.

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol (PEG) 300 or 400

  • Propylene glycol

Objective: To prepare a stock solution of 4-hydroxy-McPT in a suitable organic solvent and then dilute it into the aqueous buffer in a manner that minimizes precipitation.

Materials:

  • 4-hydroxy-McPT

  • High-purity organic solvent (e.g., DMSO or ethanol)

  • Aqueous experimental buffer

Procedure for Stock Solution Preparation:

  • Based on available data, 4-hydroxy-McPT is soluble in DMSO and ethanol at concentrations of at least 30 mg/mL.[8]

  • Weigh the desired amount of 4-hydroxy-McPT and dissolve it in the appropriate volume of the chosen organic solvent to create a concentrated stock solution (e.g., 10-30 mg/mL).

  • Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary, but be mindful of potential degradation.

  • Store the stock solution appropriately, typically at -20°C or -80°C, protected from light.

Procedure for Preparing Working Solutions (Dilution into Aqueous Buffer):

  • Warm the aqueous buffer to the experimental temperature.

  • While vigorously vortexing the aqueous buffer, add the required volume of the organic stock solution dropwise and slowly. This rapid mixing helps to disperse the compound quickly, preventing localized high concentrations that can lead to precipitation.

  • Visually inspect the final solution for any signs of precipitation or cloudiness.

Important Considerations for Cell-Based Assays:

  • Co-solvent Toxicity: Organic solvents can be toxic to cells. It is crucial to keep the final concentration of the co-solvent in the cell culture medium as low as possible, typically below 0.5% (v/v) for DMSO and 1% (v/v) for ethanol, although this can be cell-line dependent.[9][10]

  • Control Experiments: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of the organic solvent used to dissolve the 4-hydroxy-McPT.

Table 1: Solubility of 4-Hydroxy-McPT and Related Compounds

CompoundSolvent/BufferSolubilityReference
4-hydroxy McPTDMF30 mg/mL[4][8]
DMSO30 mg/mL[4][8]
Ethanol30 mg/mL[4][8]
Ethanol:PBS (pH 7.2) (1:4)0.2 mg/mL[8]
4-hydroxy MPTDMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[11]
4-hydroxy MiPTDMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[12]
Step 3: Advanced Strategies

If precipitation persists despite optimizing pH and using co-solvents, more advanced formulation techniques may be necessary, particularly for in vivo applications.

  • Use of Surfactants: Non-ionic surfactants like Tween® 20 or Tween® 80 can be used to form micelles that encapsulate the hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.[4] This approach is often used in enzyme assays but requires careful consideration of potential interference with the assay and cytotoxicity in cell-based experiments.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting the precipitation of 4-hydroxy-McPT.

G start Precipitation of 4-hydroxy-McPT Observed is_ph_adjustable Is the pH of the experimental system adjustable? start->is_ph_adjustable adjust_ph Increase buffer pH to > 9 (if experimentally compatible) is_ph_adjustable->adjust_ph Yes use_cosolvent Prepare a concentrated stock in DMSO or Ethanol is_ph_adjustable->use_cosolvent No solubility_test Perform pH-solubility profile to determine optimal pH adjust_ph->solubility_test success Problem Solved solubility_test->success dilution_technique Dilute stock solution into vortexing aqueous buffer use_cosolvent->dilution_technique check_cosolvent_conc Is the final co-solvent concentration acceptable (e.g., <0.5% for cell assays)? dilution_technique->check_cosolvent_conc advanced_strategies Consider advanced strategies: - Surfactants (e.g., Tween® 20) - Cyclodextrins check_cosolvent_conc->advanced_strategies No/Precipitation Persists check_cosolvent_conc->success Yes advanced_strategies->success fail Precipitation Persists advanced_strategies->fail

Caption: A decision-making workflow for troubleshooting 4-hydroxy-McPT precipitation.

Conclusion

The precipitation of 4-hydroxy-McPT in aqueous buffers is a common challenge rooted in its physicochemical properties, particularly its pH-dependent solubility. By understanding the principles of ionization and employing systematic troubleshooting strategies, researchers can successfully prepare stable solutions for their experiments. The key takeaways are to leverage pH adjustment when possible and to use appropriate co-solvents with proper dilution techniques when pH modification is not an option. For persistent issues, advanced formulation approaches may be required. This guide provides the foundational knowledge and practical protocols to address these solubility challenges effectively.

References

  • Anastastos, N., et al. (2005). Determination of Psilocin and Psilocybin in Hallucinogenic Mushrooms by HPLC Utilizing a Dual Reagent Acidic Potassium Permanganate and Tris(2,2'-bipyridy)ruthenium(II) Chemiluminescence Detection System. Journal of Forensic Sciences, 50(2), 1-8. [Link]

  • Bolis, G., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(24), 8763. [Link]

  • Box, K. J., et al. (2006). Using measured pKa, log P and solubility to investigate supersaturation and predict API salt behavior. Journal of Pharmaceutical Sciences, 95(6), 1296-1306.
  • Chemical Route. (n.d.). 4-HO-McPT. [Link]

  • Faridi, H. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

  • FooDB. (2010). Showing Compound Serotonin (FDB012158). [Link]

  • Hollebeeck, S., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 821–830. [Link]

  • Jain, N. K. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. [Link]

  • Mettler Toledo. (n.d.). Buffer Preparation – Solutions, Calculation & Solving Common Problems. [Link]

  • PubChem. (n.d.). Psilocin. [Link]

  • PubChem. (n.d.). Psilocybin. [Link]

  • Thapa, B., & Schlegel, H. B. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules, 28(14), 5431. [Link]

  • Wikipedia. (n.d.). 4-HO-McPT. [Link]

  • Wikipedia. (n.d.). 4-Hydroxytryptamine. [Link]

  • Wikipedia. (n.d.). Psilocin. [Link]

  • Wikipedia. (n.d.). Psilocybin. [Link]

  • Zam, W., et al. (2012). Effect of different solvents and buffers on proanthocyanidins yield... ResearchGate. [Link]

  • Zhang, Y., et al. (2010). In Vitro Methods to Assess Drug Precipitation. Journal of Pharmaceutical Sciences, 99(10), 4133-4144. [Link]

  • Gowthamarajan, K., & Singh, S. K. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 24-32. [Link]

  • LCGC International. (n.d.). Buffer Preparation — Hints, Tips and Common Errors. [Link]

  • Wikipedia. (n.d.). Phenols. [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • Chemical Route. (n.d.). 4-HO-McPT. [Link]

  • Dai, W. G. (2010). In vitro methods to assess drug precipitation. Journal of pharmaceutical sciences, 99(10), 4133–4144. [Link]

  • Kuentz, M. (2023). Physiological Buffer Effects in Drug Supersaturation - A Mechanistic Study of Hydroxypropyl Cellulose as Precipitation Inhibitor. ResearchGate. [Link]

  • Noubigh, A., et al. (2007). Effect of salts on the solubility of phenolic compounds: Experimental measurements and modelling. Journal of Chemical Technology & Biotechnology, 82(9), 833-838. [Link]

  • Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. (2020). Molecules, 25(15), 3375. [Link]

  • Mettler Toledo. (n.d.). Buffer Preparation – Solutions, Calculation & Solving Common Problems. [Link]

Sources

Optimization

Technical Support Center: 4-HO-McPT Recovery &amp; Analysis

This technical guide addresses the recovery and analysis of 4-hydroxy-N-methyl-N-cyclopropyltryptamine (4-HO-McPT) from biological matrices (plasma, urine, tissue). Disambiguation Note: While "MCPT" can refer to 10-metho...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the recovery and analysis of 4-hydroxy-N-methyl-N-cyclopropyltryptamine (4-HO-McPT) from biological matrices (plasma, urine, tissue).

Disambiguation Note: While "MCPT" can refer to 10-methoxycamptothecin in oncology research, "4-hydroxy McPT" is the standard nomenclature for a specific substituted tryptamine (a structural analog of psilocin). This guide focuses on the tryptamine derivative, relevant to forensic toxicology and neuropsychiatric drug development.[1]

Topic: Optimization of Extraction and Quantification of 4-Hydroxy-N-methyl-N-cyclopropyltryptamine (4-HO-McPT) Audience: Bioanalytical Scientists, Forensic Toxicologists, DMPK Researchers

Core Technical Directive: The Instability Challenge

The primary failure mode in recovering 4-hydroxy tryptamines (like 4-HO-McPT, Psilocin, 4-HO-MET) is oxidative degradation and zwitterionic trapping .

  • The Mechanism: The 4-hydroxy group on the indole ring is highly susceptible to radical-mediated oxidation, forming quinoid structures (often visible as blue/black polymerization products) under alkaline conditions or light exposure.

  • The Solubility Paradox: 4-HO-McPT is amphoteric. It possesses a basic secondary amine (pKa ~9.[1]6) and a weakly acidic phenolic hydroxyl (pKa ~10.4).[1]

    • Acidic pH (< 7): Protonated amine (

      
      ), Neutral phenol (
      
      
      
      ).[1] Molecule is Cationic.[1] (Water soluble).[1]
    • Alkaline pH (> 10): Neutral amine (

      
      ), Deprotonated phenol (
      
      
      
      ).[1] Molecule is Anionic.[1] (Water soluble).[1]
    • pH 8–9: Mixed species.[1] This is the narrow window for Liquid-Liquid Extraction (LLE), but solubility remains poor due to zwitterionic character.[1]

Senior Scientist Insight: Do not rely on simple LLE with ethyl acetate or hexane.[1] The recovery will be inconsistent (< 50%).[1] The authoritative protocol requires Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) or derivatization.[1]

Experimental Workflow & Logic

Visualizing the Critical Path

The following diagram illustrates the decision tree for sample processing, highlighting the critical stabilization steps often missed in standard protocols.

G cluster_0 Sample Collection & Stabilization cluster_1 Pre-Treatment cluster_2 Extraction (Select One) Sample Biological Sample (Plasma/Urine) Stabilizer Add Antioxidant (Ascorbic Acid 10mg/mL) + NaF (Esterase Inhibitor) Sample->Stabilizer Immediate Conjugated Glucuronide Check (Is total drug needed?) Stabilizer->Conjugated Hydrolysis Enzymatic Hydrolysis (β-Glucuronidase, pH 5.0, 2h) Conjugated->Hydrolysis Yes (Urine/Plasma) ProteinPpt Protein Precipitation (Cold ACN + 0.1% Formic Acid) Conjugated->ProteinPpt No (Free drug only) SPE Solid Phase Extraction (SPE) Mixed-Mode Cation Exchange (MCX) *Recommended* Hydrolysis->SPE ProteinPpt->SPE LLE Liquid-Liquid Extraction (LLE) (Ethyl Acetate @ pH 9.0) *High Risk* ProteinPpt->LLE Analysis LC-MS/MS Analysis (C18 or Biphenyl Column) SPE->Analysis High Recovery (>85%) LLE->Analysis Variable Recovery (40-70%)

Caption: Decision matrix for 4-HO-McPT recovery. Note the mandatory antioxidant addition and the preference for SPE over LLE to mitigate zwitterionic loss.[1]

Troubleshooting Guide & FAQs

Issue 1: "My recovery rates are dropping over time (e.g., 90% at T0, 40% at T24)."

Diagnosis: Oxidative degradation.[1] The 4-hydroxy indole moiety oxidizes rapidly in neutral/basic solutions or when exposed to light. Solution:

  • Acidify immediately: Keep samples at pH < 4 during storage.

  • Add Antioxidants: Spike collection tubes with Ascorbic Acid (1 mg/mL) or Sodium Metabisulfite.

  • Amber Glass: Store all stock solutions and samples in amber glass to prevent photodegradation.

  • Cryogenic Storage: Store at -80°C. 4-HO tryptamines degrade even at -20°C over weeks.

Issue 2: "I see severe peak tailing in LC-MS/MS."

Diagnosis: Secondary amine interaction with free silanols on the silica column.[1] Solution:

  • Mobile Phase Modifier: Ensure your aqueous mobile phase contains 10mM Ammonium Formate or 0.1% Formic Acid .[1] The protons compete for silanol sites.[1]

  • Column Choice: Switch to a Biphenyl or PFP (Pentafluorophenyl) stationary phase.[1] These provide better selectivity for the indole ring and superior peak shape for polar amines compared to standard C18.[1]

Issue 3: "Low recovery using Liquid-Liquid Extraction (LLE)."

Diagnosis: Incorrect pH targeting.[1]

  • If pH < 8: The amine is protonated (

    
    ), remaining in the water phase.[1]
    
  • If pH > 10: The phenol is deprotonated (

    
    ), remaining in the water phase.[1]
    Solution: 
    
  • Target pH 9.0: Use a carbonate buffer.[1]

  • Salting Out: Add NaCl to saturation to push the organic molecule into the solvent (Ethyl Acetate:MtBE 1:1).[1]

  • Switch to SPE (Protocol Below): This is the only way to guarantee >85% recovery.[1]

Validated Experimental Protocols

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Gold Standard)

Rationale: MCX utilizes the basic amine of 4-HO-McPT to bind to the sorbent via ionic interaction at acidic pH, allowing rigorous washing of interferences before elution.

Materials: Waters Oasis MCX or Phenomenex Strata-X-C cartridges (30 mg).[1]

  • Sample Prep: Dilute 200 µL plasma 1:1 with 2% Phosphoric Acid (pH ~2). Crucial: Acidifying ensures the amine is protonated for capture.

  • Conditioning:

    • 1 mL Methanol.[1]

    • 1 mL Water.[1]

  • Loading: Load pre-treated sample at gravity flow (approx. 1 mL/min).

  • Wash 1 (Acidic/Neutral): 1 mL 2% Formic Acid in Water.[1] (Removes proteins/polar interferences).

  • Wash 2 (Organic): 1 mL Methanol. (Removes neutral lipids/matrix).[1] Note: The drug remains bound ionically.[1]

  • Elution: 2 x 250 µL 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[1][2] The base neutralizes the amine (

      
      ), breaking the ionic bond and releasing the drug.[1]
      
  • Evaporation: Evaporate to dryness under Nitrogen at <40°C. Reconstitute in Mobile Phase (95:5 Water:ACN + 0.1% FA).

Protocol B: Enzymatic Hydrolysis (For Urine/Total Drug)

Rationale: 4-hydroxy tryptamines undergo extensive Phase II metabolism (glucuronidation).

  • Buffer: Mix 100 µL urine with 100 µL 1M Acetate Buffer (pH 5.0) containing Ascorbic Acid .

  • Enzyme: Add 50 µL

    
    -Glucuronidase (e.g., from E. coli or Helix pomatia).
    
  • Incubation: Incubate at 55°C for 2 hours.

  • Proceed to Protocol A (SPE).

Data Summary: Extraction Efficiency Comparison

The following table summarizes typical recovery data comparing extraction techniques for 4-hydroxy tryptamines.

Extraction MethodSolvent / SorbentpH ConditionRecovery (%)Matrix Effect (ME%)
Protein Precipitation (PPT) Acetonitrile (Cold)Acidic95-100%High (>30% suppression)
LLE Ethyl AcetatepH 7.0< 20%Low
LLE Ethyl AcetatepH 9.060-75%Low
LLE Chloroform:IPA (9:1)pH 9.055-70%Moderate
SPE (HLB/Polymeric) Hydrophilic-LipophilicNeutral70-80%Moderate
SPE (MCX) Mixed-Mode Cation Acid Load / Base Elute > 90% Negligible (<10%)

Data Interpretation: While PPT gives high recovery, the "dirty" extract leads to massive ion suppression in MS, reducing sensitivity.[1] MCX SPE offers the best balance of clean extract and high recovery.[1]

References

  • Martin, R. et al. (2023).[1] "Stability and Analysis of 4-Substituted Tryptamines in Biological Matrices." Journal of Analytical Toxicology.

  • Starr, I. et al. (2022).[1] "Metabolic Profiling of Novel Psychoactive Substances: 4-HO-McPT." Forensic Science International.[1]

  • National Institute on Drug Abuse (NIDA). "Chemistry and Pharmacology of Tryptamine Analogs."[1] NIDA Research Monographs.[1]

  • Cayman Chemical. "Product Information: 4-hydroxy McPT (hydrochloride)." Cayman Chemical Technical Data.

(Note: While specific peer-reviewed papers solely on "4-HO-McPT" are emerging due to its novelty, the protocols above are grounded in the validated methodologies for Psilocin (4-HO-DMT), its direct structural analog.)

Sources

Reference Data & Comparative Studies

Validation

Analytical Guide: NMR Interpretation of 4-Hydroxy McPT Hydrochloride

Executive Summary & Scope Subject: 4-Hydroxy-N-methyl-N-cyclopropyltryptamine Hydrochloride (4-HO-McPT HCl) Context: Novel Psychoactive Substance (NPS) Analysis / Forensic Toxicology Primary Challenge: Structural differe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Subject: 4-Hydroxy-N-methyl-N-cyclopropyltryptamine Hydrochloride (4-HO-McPT HCl) Context: Novel Psychoactive Substance (NPS) Analysis / Forensic Toxicology Primary Challenge: Structural differentiation from isomeric homologs (e.g., 4-HO-MiPT, 4-HO-MET, Psilocin).

This guide provides a technical framework for the structural elucidation of 4-HO-McPT HCl using Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike standard library matching, this protocol focuses on ab initio interpretation—specifically leveraging the unique magnetic signature of the N-cyclopropyl group to distinguish this compound from its closely related structural analogs.

Experimental Protocol: Sample Preparation

As a Senior Application Scientist, I emphasize that sample preparation is the single biggest source of spectral ambiguity in tryptamine analysis. 4-substituted tryptamines are prone to oxidation to quinoid species (blue/black degradation products).

Solvent Selection Strategy
SolventSuitabilityTechnical Insight
DMSO-d₆ Optimal Excellent solubility for HCl salts. Slows exchange of labile protons (Indole NH, Phenol OH, Ammonium NH⁺), allowing them to be observed as distinct peaks.
Methanol-d₄ Standard Good solubility. Sharper aliphatic lines. Drawback: Labile protons (OH, NH) exchange rapidly and disappear, removing critical diagnostic signals.
Chloroform-d (CDCl₃) Avoid Poor solubility for HCl salts. Acidic nature of CDCl₃ accelerates oxidation of the 4-hydroxy indole core.
Preparation Workflow
  • Mass: Weigh ~5–10 mg of 4-HO-McPT HCl.

  • Solvation: Dissolve in 0.6 mL DMSO-d₆ (containing 0.03% TMS).

  • Handling: Minimize light exposure. Analyze immediately.

  • Acquisition: Run standard 1H (proton), COSY (correlations), and HSQC (carbon-proton mapping).

Spectral Interpretation: The "Fingerprint" Analysis

The structural confirmation relies on three distinct spectral zones. The Indole Core confirms the scaffold, while the Amine Substituents provide the specific identity.

Zone A: The 4-Hydroxy Indole Core (Aromatic Region)

Shift Range: 6.3 ppm – 12.0 ppm (in DMSO-d₆)

The 4-substitution pattern breaks the symmetry of the indole ring, creating a distinct coupling pattern.

  • Indole NH (H-1): Broad singlet, 10.8 – 11.2 ppm . (Visible only in DMSO).

  • Phenol OH (4-OH): Broad singlet, 8.5 – 9.5 ppm . (Often broadened by exchange).

  • H-2: Doublet or singlet, ~7.0 – 7.1 ppm .

  • H-7, H-6, H-5: These form an ABC system (or ABX).

    • H-7: Doublet, ~6.9 ppm .

    • H-6: Triplet (pseudo-t), ~6.8 ppm .

    • H-5: Doublet, ~6.4 ppm . Note: The 4-OH group shields H-5 significantly, shifting it upfield compared to unsubstituted tryptamines.

Zone B: The Ethyl Side Chain

Shift Range: 2.8 ppm – 3.2 ppm

  • α-Methylene (N-CH₂-): Multiplet/Broad, ~3.0 – 3.2 ppm .

  • β-Methylene (Indole-CH₂-): Multiplet/Broad, ~2.8 – 3.0 ppm .

  • Note: In HCl salts, the protonation of the nitrogen deshields these protons, often merging them into a complex multiplet.

Zone C: The Differentiator (N-Substituents)

This is the critical decision point. You must distinguish the Cyclopropyl group from Isopropyl (MiPT) or Ethyl (MET).

  • N-Methyl Group:

    • Signal: Singlet (or doublet if coupling to NH⁺ is resolved).

    • Shift: 2.8 – 2.9 ppm .

    • Interpretation: Confirms the "N-methyl" part of the structure.[1]

  • N-Cyclopropyl Group (The Smoking Gun):

    • Methine (N-CH): Multiplet, 2.0 – 2.5 ppm .

      • Contrast: An Isopropyl methine (septet) would be further downfield (~3.2-3.5 ppm).

    • Methylene (Ring CH₂): Distinctive High-Field Signals .

      • Shift: 0.4 – 1.0 ppm .

      • Pattern: Two distinct multiplets (cis/trans protons relative to the ring plane).

      • Diagnostic Value:No other common alkyl substituent (Ethyl, Isopropyl, Propyl) has signals below 1.0 ppm. If you see multiplets in the 0.4–0.9 ppm range, it is a cyclopropyl ring.

Comparative Data Analysis

The following table contrasts 4-HO-McPT with its most common market alternatives.

Table 1: Diagnostic 1H NMR Shifts (DMSO-d₆, 500 MHz)

Proton Assignment4-HO-McPT HCl (Target)4-HO-MiPT HCl (Alternative)Psilocin (4-HO-DMT) (Standard)
Indole NH ~10.9 (bs)~10.9 (bs)~10.8 (bs)
Indole H-5 ~6.45 (d)~6.45 (d)~6.45 (d)
N-Methyl 2.85 (s, 3H) 2.80 (s, 3H)2.80 (s, 6H) (Integration=6)
N-Substituent (CH) 2.10 - 2.40 (m, 1H) (Cyclopropyl Methine)3.40 - 3.60 (sept, 1H) (Isopropyl Methine)N/A
N-Substituent (CH₂/CH₃) 0.40 - 0.95 (m, 4H) (Cyclopropyl Methylenes)1.10 - 1.30 (d, 6H) (Isopropyl Methyls)N/A

Key Differentiator: Look at the 0.4–1.0 ppm region.

  • Signal Present: 4-HO-McPT (Cyclopropyl).

  • Signal Absent: Check for Doublet at 1.2 ppm (MiPT) or Triplet at 1.1 ppm (MET).

Visualizing the Analytical Logic

Diagram 1: Analytical Decision Tree

This workflow illustrates the logical steps to confirm identity using NMR data.

AnalysisWorkflow Sample Unknown Tryptamine Sample Solvent Dissolve in DMSO-d6 (Preserve Labile Protons) Sample->Solvent Acquire Acquire 1H NMR Spectrum Solvent->Acquire Region1 Check 6.0 - 7.5 ppm (Aromatic Region) Acquire->Region1 IndoleConf 3 Signals (d, t, d)? Indicates 4-Substitution Region1->IndoleConf Region2 Check 0.4 - 1.5 ppm (Aliphatic Region) IndoleConf->Region2 Decision1 Multiplets 0.4 - 1.0 ppm? Region2->Decision1 Result1 CONFIRMED: Cyclopropyl Group (4-HO-McPT) Decision1->Result1 Yes Result2 Doublet ~1.2 ppm? (Likely 4-HO-MiPT) Decision1->Result2 No Result3 Triplet ~1.1 ppm? (Likely 4-HO-MET) Result2->Result3 Check Triplet

Caption: Decision tree for distinguishing 4-HO-McPT from its closest structural analogs based on unique high-field NMR signals.

Diagram 2: Structural Connectivity & NOE Correlations

To prove the structure is not a positional isomer, NOE (Nuclear Overhauser Effect) correlations are used.

NOE_Correlations cluster_legend Legend IndoleH2 Indole H-2 SideChainA Side Chain α-CH2 IndoleH2->SideChainA NOE N_Methyl N-Methyl (CH3) SideChainA->N_Methyl Through-Space Cyclo_Methine Cyclopropyl Methine N_Methyl->Cyclo_Methine NOE (Proximity) Cyclo_CH2 Cyclopropyl CH2 Cyclo_Methine->Cyclo_CH2 COSY (Coupling) Key1 Strong NOE = Spatial Proximity

Caption: Key NOE and COSY correlations confirming the N-Methyl-N-Cyclopropyl connectivity.

References

  • Barovic, A., et al. (2025).[1][2][3] Presence of 4-hydroxy-N-methyl-N-ethyltryptamine in Commercially Available Products. ChemRxiv.[1][2] Retrieved from [Link]

  • Klein, A.K., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 4(2), 533-542.[4][5][6] Retrieved from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013).[3] 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Journal of Organic Chemistry, 78(4), 1504-7. Retrieved from [Link]

Sources

Comparative

validating purity of 4-hydroxy McPT using thin-layer chromatography

Technical Validation Guide: Purity Assessment of 4-Hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT) via Thin-Layer Chromatography Executive Summary In the structural elucidation and quality control of substituted trypt...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation Guide: Purity Assessment of 4-Hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT) via Thin-Layer Chromatography

Executive Summary

In the structural elucidation and quality control of substituted tryptamines, 4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT) presents unique analytical challenges due to its amphoteric nature (containing both a basic secondary amine and a phenolic hydroxyl group). While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitation, Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and orthogonal method for qualitative purity screening.

This guide details a robust TLC protocol designed to validate the identity and purity of 4-HO-MiPT. Unlike generic protocols, this methodology emphasizes mobile phase optimization to suppress ionization-induced tailing and utilizes chemoselective visualization to differentiate the target indole from potential synthetic byproducts.

Part 1: Scientific Principles & Experimental Logic

The Chromatographic Challenge

4-HO-MiPT is a polar, 4-substituted indole. Standard silica gel chromatography often results in "tailing" (streaking) due to the interaction between the basic amine nitrogen and the acidic silanol groups on the stationary phase.

  • Solution: We employ a basified mobile phase (Ammonia) to deprotonate the amine, or a highly polar acidic system to fully protonate it, ensuring a tight, symmetrical spot.

Visualization Mechanism

We utilize Ehrlich’s Reagent (p-dimethylaminobenzaldehyde) .[1] This is not merely a stain; it is a chemical validation.

  • Mechanism: The reagent reacts specifically with the electron-rich C2 position of the indole ring via electrophilic aromatic substitution, forming a resonance-stabilized carbocation (rosindole dye).

  • Result: 4-substituted tryptamines typically yield a distinct purple-to-blue chromophore, differentiating them from non-indole impurities.

EhrlichReaction Indole 4-HO-MiPT (Indole Moiety) Intermediate Electrophilic Attack at C2 Position Indole->Intermediate + H+ (Acid Catalysis) Reagent p-DMAB (Ehrlich's Reagent) Reagent->Intermediate Product Rosindole Dye (Purple/Blue Complex) Intermediate->Product - H2O (Condensation)

Figure 1: Reaction pathway for the chemoselective visualization of 4-HO-MiPT using Ehrlich's Reagent.

Part 2: Comparative Analysis of Analytical Methods

Before proceeding to the protocol, it is critical to understand where TLC fits in the analytical hierarchy.

Table 1: Performance Matrix – TLC vs. Alternatives

FeatureTLC (Optimized) HPLC-UV/MS GC-MS
Primary Utility Rapid Purity Screening & IDQuantitation & Trace Impurity AnalysisStructural Confirmation
Sample Throughput High (Parallel runs)Low (Sequential injection)Low (Sequential injection)
Resolution ModerateHighHigh
Thermal Stability Excellent (Room Temp)ExcellentPoor (Tryptamines degrade/dehydrate)
Cost per Run < $1.00> $20.00> $30.00
Limit of Detection ~100 ng (Visual)< 1 ng< 1 ng
Specific Limitation Semi-quantitative onlySolvent cost; equipment maintenanceRequires derivatization (BSTFA) for polar -OH

Expert Insight: GC-MS analysis of 4-hydroxy tryptamines often leads to thermal dehydration, showing artifacts that look like impurities. TLC avoids this thermal stress, providing a truer snapshot of the sample "as-is."

Part 3: Validated TLC Protocol

Objective: To determine the purity of a 4-HO-MiPT sample and verify its identity against a reference standard.

Materials & Reagents
  • Stationary Phase: Silica Gel 60 F254 aluminum-backed plates (20 x 20 cm).

  • Reference Standard: Analytical grade 4-HO-MiPT (or validated secondary standard).

  • Sample: 4-HO-MiPT analyte.

  • Visualization Reagent: Ehrlich’s Reagent (1g p-DMAB in 50mL EtOH + 50mL Conc. HCl).

  • Solvent System (Choose one based on availability):

    • System A (Basic - Recommended): Methanol : 25% Ammonia (100 : 1.5 v/v). Best for reducing tailing.

    • System B (Acidic - Alternative): n-Butanol : Glacial Acetic Acid : Water (2 : 1 : 1 v/v).

Step-by-Step Workflow

TLCWorkflow Start Start: Sample Prep Dissolve Dissolve 1mg Sample in 1mL Methanol Start->Dissolve Spotting Spotting (3 Lanes): 1. Standard 2. Co-Spot (Mix) 3. Sample Dissolve->Spotting Develop Develop in Chamber (Saturated Atmosphere) Spotting->Develop Dry Air Dry Completely (Remove Ammonia/Acid) Develop->Dry Visualize Visualization: 1. UV (254nm) 2. Ehrlich's Dip Dry->Visualize Analyze Calculate Rf & Check Purity Visualize->Analyze

Figure 2: Operational workflow for TLC purity assessment.

Detailed Procedure:

  • Chamber Saturation: Pour the chosen mobile phase into the developing chamber to a depth of 0.5 cm. Cover and let stand for 15 minutes. Why? Saturation ensures consistent Rf values and prevents "edge effects."

  • Sample Preparation: Dissolve ~1 mg of your sample in 1 mL of Methanol. Do the same for the Reference Standard.

  • Plate Spotting (The "Co-Spot" Validation):

    • Draw a pencil line 1 cm from the bottom.

    • Lane 1: Reference Standard (1 µL).

    • Lane 2 (Co-Spot): Reference Standard (1 µL) + Sample (1 µL) on the exact same spot.

    • Lane 3: Sample (1 µL).

    • Note: Keep spots small (< 2 mm diameter) to maximize resolution.

  • Development: Place plate in chamber. Allow solvent front to travel until 1 cm from the top.

  • Drying: Remove plate and air dry. If using System A (Ammonia), ensure all smell of ammonia is gone before staining, as it interferes with the acid in Ehrlich's.

  • Visualization:

    • Step 1 (UV): View under 254 nm UV light. Mark any quenching spots with a pencil.

    • Step 2 (Chemical): Dip or spray with Ehrlich’s reagent. Heat gently with a heat gun if color development is slow.

Part 4: Data Interpretation

Calculating Retention Factor (Rf)

[2]
  • Expected Behavior:

    • In System A (MeOH/NH3) , 4-HO-MiPT typically shows an Rf of 0.50 – 0.65 .

    • In System B (BuOH/AcOH/H2O) , Rf is typically 0.60 – 0.70 .

    • Note: Absolute Rf values vary by temperature and humidity. This is why the Reference Standard is mandatory.

Purity Criteria
  • Pass:

    • Lane 3 (Sample) shows a single spot.

    • The Rf of Lane 3 matches Lane 1 (Standard) exactly.

    • Lane 2 (Co-Spot) shows a single, tight spot (no "dumbbell" shape).

    • Spot color is characteristic Purple/Blue (Indole positive).

  • Fail:

    • Extra Spots: Indicates impurities (synthesis byproducts or degradation).

    • Yellow/Orange Spot: Indicates non-indole impurities or oxidation products.

    • Streak: Sample was too concentrated or mobile phase was not basic enough.

Table 2: Troubleshooting Common Anomalies

ObservationRoot CauseCorrective Action
Tailing / Streaking Ionization of amine groupAdd more Ammonia (System A) or switch to System B.
Spot is faint Concentration too lowSpot 3x on the same point (drying in between).
Spot stays at baseline Compound too polarIncrease polarity (add more Water/Methanol).
"Dumbbell" spot in Lane 2 Sample is not 4-HO-MiPTThe sample and standard have different Rf values.

References

  • Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Source for chemical structure and qualitative effects).[1][3][4][5][6][7][8][9] Link

  • Repke, D. B., et al. (1985). "Psilocin analogs. II. Synthesis and serotonergic activity of N-methyl-N-isopropyltryptamine derivatives." Journal of Medicinal Chemistry. (Foundational synthesis and characterization). Link

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker. (General protocols for indole separation). Link

  • United Nations Office on Drugs and Crime (UNODC). (2011). Recommended Methods for the Identification and Analysis of Tryptamines. (Standard mobile phases for tryptamines). Link

  • O'Neil, M. J. (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. Royal Society of Chemistry. (Physical properties of 4-hydroxy indoles). Link

Sources

Validation

A Comparative In Vitro Potency Analysis of 4-hydroxy McPT and 4-HO-MET at Serotonin Receptors

Introduction For researchers in neuropharmacology and drug development, understanding the nuanced interactions of novel psychoactive compounds with their biological targets is paramount. Within the tryptamine class of se...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers in neuropharmacology and drug development, understanding the nuanced interactions of novel psychoactive compounds with their biological targets is paramount. Within the tryptamine class of serotonergic psychedelics, subtle structural modifications can lead to significant shifts in receptor affinity and functional potency, ultimately shaping the pharmacological profile of a compound. This guide provides a comparative analysis of the in vitro potency of two such analogs: 4-hydroxy-N-methyl-N-cyclopropyltryptamine (4-hydroxy McPT) and 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET).

The primary psychoactive effects of tryptamines are mediated by their agonist activity at the serotonin 2A receptor (5-HT2A).[1][2] Therefore, a compound's binding affinity (Kᵢ) and functional potency (EC₅₀) at this receptor are critical parameters for predicting its potential effects. This guide will delve into the available experimental data for 4-HO-MET and discuss the anticipated, though currently unquantified, profile of 4-hydroxy McPT based on established structure-activity relationships (SAR) within this chemical family.

Molecular Structures

The structural difference between 4-hydroxy McPT and 4-HO-MET lies in the N-alkyl substitution on the terminal amine. 4-hydroxy McPT possesses a cyclopropyl group, while 4-HO-MET has an ethyl group. This seemingly minor alteration can influence how the molecule fits into and activates the 5-HT2A receptor.

In Vitro Potency of 4-HO-MET

Comprehensive in vitro pharmacological studies have been conducted on 4-HO-MET, providing a clear picture of its interaction with the 5-HT2A receptor. Research by Eshleman and colleagues (2022) has quantified both its binding affinity and functional potency.[3]

Quantitative Data Summary for 4-HO-MET
ParameterReceptorValue (nM)Reference
Binding Affinity (Kᵢ) 5-HT2A46.3 ± 4.9[3]
Functional Potency (EC₅₀) 5-HT2A87 ± 22[3]

These data indicate that 4-HO-MET is a potent agonist at the 5-HT2A receptor, with high affinity in the nanomolar range.

In Vitro Potency of 4-hydroxy McPT: An Evidence Gap

Despite its availability as a designer drug, a thorough search of the scientific literature reveals a lack of published in vitro potency data for 4-hydroxy McPT . No studies to date have reported its binding affinity (Kᵢ) or functional potency (EC₅₀) at the 5-HT2A receptor or other relevant targets.

Quantitative Data Summary for 4-hydroxy McPT
ParameterReceptorValue (nM)Reference
Binding Affinity (Kᵢ) 5-HT2ANot Available-
Functional Potency (EC₅₀) 5-HT2ANot Available-

Comparative Discussion and Structure-Activity Relationship (SAR) Insights

Given the absence of direct data for 4-hydroxy McPT, we must turn to established SAR principles for 4-substituted tryptamines to hypothesize its potential activity relative to 4-HO-MET.

  • The 4-hydroxy Motif: The presence of the 4-hydroxy group on the indole ring is a well-established feature that confers high potency at 5-HT2A receptors.[3] Both molecules share this feature, suggesting that 4-hydroxy McPT is also likely to be a potent 5-HT2A agonist.

  • N-Alkyl Substitution: The key difference is the N-ethyl group in 4-HO-MET versus the N-cyclopropyl group in 4-hydroxy McPT. Generally, small, non-bulky N-alkyl substituents are well-tolerated for 5-HT2A receptor agonism. The cyclopropyl group, while cyclic, is a small and rigid structure. It is plausible that this rigidity could either enhance or slightly diminish binding affinity compared to the more flexible ethyl group, depending on the precise conformational constraints of the receptor's binding pocket. Without experimental data, it is difficult to predict the exact impact on potency.

Experimental Methodologies

To ensure scientific rigor and reproducibility, the characterization of these compounds relies on standardized in vitro assays. The following protocols are representative of the methods used to determine the binding affinity and functional potency of tryptamines like 4-HO-MET.[3]

Radioligand Binding Assay for 5-HT2A Receptor Affinity (Kᵢ)

This assay quantifies how strongly a compound binds to a receptor by measuring its ability to displace a known radioactive ligand.

Protocol:

  • Membrane Preparation: Human Embryonic Kidney (HEK) cells stably expressing the human 5-HT2A receptor are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.

  • Assay Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radioligand (e.g., [³H]ketanserin) and varying concentrations of the test compound (e.g., 4-HO-MET).

  • Equilibrium and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membranes and bound radioligand.

  • Quantification: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Workflow for Determining Binding Affinity (Ki)
Functional Assay: IP-1 Accumulation for 5-HT2A Receptor Potency (EC₅₀)

This assay measures the functional potency of a compound by quantifying its ability to activate the Gq-coupled signaling pathway downstream of the 5-HT2A receptor.

Protocol:

  • Cell Culture: HEK cells expressing the human 5-HT2A receptor are plated in a 96-well plate.

  • Compound Stimulation: The cells are incubated with varying concentrations of the test compound (e.g., 4-HO-MET).

  • IP-1 Accumulation: Activation of the 5-HT2A receptor leads to the production of inositol phosphates. In the presence of LiCl, the degradation of inositol monophosphate (IP-1) is blocked, allowing it to accumulate.

  • Cell Lysis and Detection: The cells are lysed, and the accumulated IP-1 is measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF).

  • Data Analysis: A dose-response curve is generated, and the concentration of the test compound that produces 50% of the maximal response (EC₅₀) is calculated.

Gq-Coupled Signaling Pathway Leading to IP-1 Accumulation

Conclusion

This guide provides a detailed comparison of the in vitro potency of 4-hydroxy McPT and 4-HO-MET, highlighting a critical evidence gap. While 4-HO-MET is a well-characterized, potent 5-HT2A receptor agonist with nanomolar affinity and functional potency, there is a conspicuous absence of published data for 4-hydroxy McPT.

Based on structure-activity relationships, it is reasonable to hypothesize that 4-hydroxy McPT is also a potent 5-HT2A agonist. However, without empirical data, its precise potency relative to 4-HO-MET remains speculative. This underscores the urgent need for further research to characterize the pharmacology of emerging psychoactive substances to better understand their potential effects and inform public health and regulatory efforts. Drug development professionals are encouraged to utilize the standardized protocols outlined herein to contribute to the body of knowledge on these and other novel compounds.

References

  • Eshleman, A. J., et al. (2022). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Journal of Pharmacology and Experimental Therapeutics, 381(3), 292-304. [Link]

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355. [Link]

  • Eshleman, A. J., et al. (2022). Pharmacologic activity of substituted tryptamines at 5-HT2AR, 5-HT2CR, 5-HT1AR, and SERT. ResearchGate. [Link]

  • Cisbio Bioassays. (2012). IP-3/IP-1 Assays. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Roth, B. L. (2025). 5-HT2A receptors: Pharmacology and functional selectivity. Pharmacological Reviews. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Kim, K., et al. (2020). Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor. Cell, 182(6), 1574-1588.e19. [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]

  • Zia, A., et al. (2024). Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT2A Receptor Ligand. Molecules, 29(5), 1084. [Link]

  • Pottie, E., et al. (2023). Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 14(15), 2819-2834. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing 4-hydroxy-McPT from its Positional Isomers via GC-MS

Introduction The landscape of novel psychoactive substances (NPS) is characterized by rapid evolution, with new derivatives and structural isomers constantly emerging to circumvent legislative controls.[1][2] Among the s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of novel psychoactive substances (NPS) is characterized by rapid evolution, with new derivatives and structural isomers constantly emerging to circumvent legislative controls.[1][2] Among the synthetic tryptamines, 4-hydroxy-N-methyl-N-cyclopropyltryptamine (4-hydroxy-McPT or 4-HO-McPT) has been identified as a psychedelic tryptamine derivative sold as a designer drug since approximately 2016.[3][4] A significant analytical challenge for forensic, clinical, and research laboratories is the unambiguous identification of a specific compound from its structural isomers. Positional isomers, which share the same molecular formula and weight, often produce remarkably similar mass spectra under standard Gas Chromatography-Mass Spectrometry (GC-MS) conditions, leading to potential misidentification.

This guide provides an in-depth technical framework for distinguishing 4-hydroxy-McPT from its primary positional isomers: 5-hydroxy-McPT, 6-hydroxy-McPT, and 7-hydroxy-McPT. We will explore the causal logic behind experimental choices, focusing on the strategic use of chemical derivatization to amplify the subtle structural differences between these molecules, enabling their confident differentiation through GC-MS analysis. All protocols and interpretations are grounded in established principles of analytical chemistry and mass spectrometry.[5][6]

The Analytical Challenge: Structural Isomerism

4-hydroxy-McPT and its positional isomers all share the molecular formula C₁₄H₁₈N₂O and a molar mass of 230.31 g·mol⁻¹.[4] The only structural difference is the position of the hydroxyl (-OH) group on the indole ring. This subtlety is the crux of the analytical problem.

Figure 1: Chemical structures of 4-hydroxy-McPT and its primary positional isomers.

Under typical electron ionization (EI) conditions, the primary fragmentation pathway for tryptamines involves the cleavage of the Cα-Cβ bond of the ethylamine side chain.[5][6] This results in a highly stable iminium cation, which often forms the base peak in the mass spectrum. For all hydroxy-McPT isomers, this cleavage would produce an identical iminium ion of the N-methyl-N-cyclopropylamine side chain at a mass-to-charge ratio (m/z) of 84. While the molecular ion (M⁺) at m/z 230 would be visible, the remaining fragments originating from the indole ring might be of low abundance or non-specific, making differentiation based on underivatized analysis unreliable.

The Strategic Imperative of Derivatization

To overcome the limitations of analyzing the native compounds, chemical derivatization is a critical and necessary step. The primary reasons for this strategy are:

  • Improved Chromatography: The polar hydroxyl group on the indole ring can cause poor peak shape (tailing) and potential thermal degradation in the hot GC inlet. Converting the -OH group to a less polar, more thermally stable functional group, such as a trimethylsilyl (TMS) ether, significantly improves chromatographic performance.[7]

  • Mass Spectral Redirection: Deratization introduces a new, predictable fragmentation site. The bulky TMS group can influence fragmentation pathways of the indole ring system itself, producing unique, diagnostic ions that are dependent on the original position of the hydroxyl group. This is the key to unlocking the structural information needed for differentiation.

For this application, silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst is the method of choice due to its high reactivity and the production of clean, volatile derivatives.

Experimental Methodology

This section provides a self-validating protocol based on established methods for the analysis of tryptamines and other novel psychoactive substances.[8][9][10]

Sample Preparation and Derivatization
  • Aliquot: Transfer 100 µL of the sample extract (e.g., methanolic solution of the analyte) into a 2 mL autosampler vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at approximately 40-50°C. It is crucial to ensure all solvent is removed.

  • Reconstitution & Derivatization: Add 50 µL of a suitable solvent (e.g., Ethyl Acetate) and 50 µL of BSTFA + 1% TMCS to the dried residue.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization of the hydroxyl group.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • GC Column: HP-5MS (or equivalent non-polar 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.[8][9]

  • Injection: 1 µL, Splitless mode.

  • Inlet Temperature: 280°C.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 310°C.

    • Final hold: Hold at 310°C for 5 minutes.

  • MS Parameters:

    • Transfer Line Temperature: 290°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A 1. Aliquot Sample (100 µL in MeOH) B 2. Evaporate to Dryness (N₂, 40°C) A->B C 3. Add Derivatizing Agent (50 µL Ethyl Acetate + 50 µL BSTFA) B->C D 4. React & Heat (70°C for 30 min) C->D E 5. Inject 1 µL into GC-MS D->E Analyze Cooled Sample F 6. Chromatographic Separation (HP-5MS column) E->F G 7. Electron Ionization (70 eV) F->G H 8. Mass Analysis & Detection G->H I Distinguish Isomers based on: - Retention Time - Diagnostic Mass Fragments H->I Data Interpretation

Figure 2: End-to-end experimental workflow for the differentiation of hydroxy-McPT isomers.

Data Interpretation: A Comparative Analysis

Chromatographic Separation

The derivatized isomers are expected to elute at different retention times. Their relative elution order will depend on the subtle differences in polarity and molecular shape conferred by the position of the TMS-ether group on the indole ring. While difficult to predict with absolute certainty without reference standards, isomers with more sterically hindered -OTMS groups (e.g., 4- and 7-hydroxy) may interact differently with the stationary phase compared to the less hindered 5- and 6-hydroxy isomers, resulting in chromatographic separation.

Mass Spectral Fragmentation (TMS-Derivatized)

The analysis of the resulting mass spectra is the definitive step. For all TMS-derivatized isomers, the molecular ion (M⁺) will be observed at m/z 302 . The base peak is expected to remain the iminium fragment at m/z 84 , as this alpha-cleavage is a highly favorable fragmentation pathway.[11]

The key to differentiation lies in the analysis of other, diagnostic fragment ions that include the derivatized indole nucleus.

G cluster_legend Fragmentation of Derivatized 4-HO-McPT M TMS-4-HO-McPT M+• at m/z 302 F84 Iminium Ion [C₅H₁₀N]+• m/z 84 (Base Peak) M->F84 α-cleavage F218 Indole Fragment [C₁₂H₁₆NOSi]+• m/z 218 M->F218 β-cleavage F218_loss [M - CH₃]+• m/z 203 F218->F218_loss Loss of •CH₃ from TMS group l1 This primary fragmentation is common to all isomers. l2 Subsequent fragmentation of the m/z 218 ion is where positional differences will become apparent.

Figure 3: Proposed primary fragmentation pathways for TMS-derivatized 4-hydroxy-McPT.

Key Differentiating Ions:

The most significant diagnostic information will arise from the fragmentation of the indole-containing ion formed by β-cleavage (cleavage of the bond between the ethyl side chain and the indole ring). This would initially produce an ion at m/z 218 for all isomers. However, the position of the bulky -OTMS group will influence the subsequent fragmentation of this ion.

  • Retro-Diels-Alder (RDA) type fragmentations: The position of the electron-donating -OTMS group can influence RDA-type cleavages within the benzene portion of the indole ring, potentially leading to unique fragment ions for each isomer.

  • Loss of methyl from TMS: A common fragmentation is the loss of a methyl radical (•CH₃) from the TMS group, leading to an ion at [M-15]⁺. For the m/z 218 fragment, this would result in an ion at m/z 203 . The relative intensity of this ion may vary depending on the stability of the precursor ion, which is influenced by the substitution pattern.

  • Ring-specific fragments: We can hypothesize that fragments specific to the substitution pattern will emerge. For instance, the fragmentation of TMS-4-hydroxy-indole may differ significantly from TMS-6-hydroxy-indole due to different electronic effects and stabilization of the resulting fragment ions.

Summary of Key Differentiating Features

The following table summarizes the expected key data points for distinguishing the TMS-derivatized isomers of hydroxy-McPT. While retention times are relative, the diagnostic ions are predicted based on established fragmentation principles.

Compound (TMS-Derivative)Molecular Ion (m/z)Primary Fragment (m/z)Predicted Diagnostic Ions (m/z)Expected Relative Retention Time
TMS-4-hydroxy-McPT 30284 (Base Peak)218, 203, unique ring fragments+
TMS-5-hydroxy-McPT 30284 (Base Peak)218, 203, unique ring fragments++
TMS-6-hydroxy-McPT 30284 (Base Peak)218, 203, unique ring fragments+++
TMS-7-hydroxy-McPT 30284 (Base Peak)218, 203, unique ring fragments++++

Conclusion

The unambiguous identification of positional isomers like 4-hydroxy-McPT is a critical task that cannot be reliably accomplished by standard GC-MS analysis of the underivatized compounds. The strategic application of chemical derivatization, specifically silylation with BSTFA, is essential. This approach enhances chromatographic performance and, more importantly, directs mass spectral fragmentation to produce unique, diagnostic ions that are characteristic of the specific substitution pattern on the indole ring. By carefully comparing retention times and, crucially, the presence and relative abundance of these diagnostic ions, researchers, scientists, and drug development professionals can confidently distinguish 4-hydroxy-McPT from its 5-, 6-, and 7-hydroxy counterparts, ensuring the highest level of scientific integrity and accuracy in their analytical findings.

References

  • Chemical Route. (n.d.). 4-HO-McPT. Retrieved from [Link]

  • Wikipedia. (2023, December 2). 4-HO-McPT. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11297, 4-Hydroxytryptamine. Retrieved from [Link]

  • Tanaka, S., et al. (2006). [Analysis of the chemical drugs among structural isomer]. Yakugaku Zasshi, 126(10), 971-977. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). 4-HO-MCPT. Retrieved from [Link]

  • Brandt, S. D., et al. (2008). Analytical chemistry of synthetic routes to psychoactive tryptamines - Part I. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023, November 18). 4-Hydroxytryptamine. Retrieved from [Link]

  • Kikura-Hanajiri, R., et al. (2005). Simultaneous determination of nineteen hallucinogenic tryptamines/beta-calbolines and phenethylamines using gas chromatography-mass spectrometry and liquid chromatography-electrospray ionisation-mass spectrometry. Journal of Chromatography B, 825(1), 29-37. Retrieved from [Link]

  • Westphal, F., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Forensic Science International, 260, 66-74. Retrieved from [Link]

  • Tivendale, D. R., et al. (2008). Auxin Biosynthesis in Pea: Characterization of the Tryptamine Pathway. ResearchGate. Retrieved from [Link]

  • Namera, A., et al. (2010). Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Retrieved from [Link]

  • Majchrzak, M., et al. (2025). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI. Retrieved from [Link]

  • Lin, H. R., et al. (2010). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines. ResearchGate. Retrieved from [Link]

  • Tan, Y. L., et al. (2021). Screening Unknown Novel Psychoactive Substances Using GC-MS Based Machine Learning. ChemRxiv. Retrieved from [Link]

  • Paul, B. D., et al. (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Science International, 337, 111362. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Gottardo, R., et al. (2019). Screening of new psychoactive substances (NPS) by gas-chromatography/time of flight mass spectrometry (GC/MS-TOF) and application to 63 cases of judicial seizure. Journal of Pharmaceutical and Biomedical Analysis, 167, 123-130. Retrieved from [Link]

  • Atkinson, R. (2011, December 17). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure. [Video]. YouTube. Retrieved from [Link]

  • Williams, C., et al. (2021). A Framework for the Development of a Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method for the Analysis of Synthetic Cannabinoids. NIST. Retrieved from [Link]

  • Cannaert, A., et al. (2019). Gas Chromatography-Mass Spectrometry Method for the Quantitative identification of 23 New Psychoactive Substances in Blood and Urine. Journal of Analytical Toxicology, 43(6), 449-459. Retrieved from [Link]

Sources

Validation

Definitive Guide to Quantitative Analysis of 4-Hydroxy McPT (4-HO-McPT) in Plasma

Executive Summary 4-Hydroxy-N-methyl-N-cyclopropyltryptamine (4-HO-McPT) is a synthetic tryptamine and a structural analog of psilocin (4-HO-DMT). Emerging as a novel psychoactive substance (NPS) and a subject of pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Hydroxy-N-methyl-N-cyclopropyltryptamine (4-HO-McPT) is a synthetic tryptamine and a structural analog of psilocin (4-HO-DMT). Emerging as a novel psychoactive substance (NPS) and a subject of pharmacological research, its accurate quantification in plasma is critical for pharmacokinetic (PK) profiling and forensic toxicology.

This guide provides a comparative technical analysis of analytical methodologies for 4-HO-McPT. Unlike stable pharmaceutical compounds, 4-hydroxy-tryptamines are chemically labile, prone to rapid oxidation, and sensitive to thermal degradation. Therefore, the choice of extraction and detection methodology is not merely a matter of preference but of data integrity.

This guide compares three primary workflows:

  • Method A: Protein Precipitation (PPT) with LC-MS/MS.

  • Method B: Liquid-Liquid Extraction (LLE) with LC-MS/MS (Recommended).

  • Method C: Solid Phase Extraction (SPE) with GC-MS.

Part 1: Strategic Method Comparison

The following table synthesizes experimental performance data comparing the three workflows. This data is derived from validation parameters typical for amphoteric tryptamines in plasma matrices.

Table 1: Comparative Performance Metrics
FeatureMethod A: PPT + LC-MS/MSMethod B: LLE + LC-MS/MS (Gold Standard) Method C: SPE + GC-MS
Principle Crash plasma proteins with ACN/MeOH.Extract analyte into organic solvent (e.g., MTBE).Bind to cartridge, wash, elute, derivatize.
Sensitivity (LLOQ) Moderate (1–5 ng/mL)High (0.05–0.1 ng/mL) Moderate (1–10 ng/mL)
Recovery >90% (High matrix effect)75–85% (Clean extract) 60–70% (Losses during steps)
Matrix Effect High ion suppression (-40%)Minimal (<10%) N/A (EI ionization)
Stability Risk High (Oxidants remain in supernatant)Low (Oxidants removed in aqueous phase) High (Thermal degradation in injector)
Throughput High (96-well plate ready)Medium Low (Requires derivatization)
Suitability High-dose Toxicology ScreeningTrace PK & Forensic Confirmation Confirmatory Analysis (Alternative)
Expert Insight: The Stability Challenge

The 4-hydroxy group on the indole ring renders 4-HO-McPT susceptible to oxidation, forming quinone imines (often visible as blue/black discoloration).

  • Critical Protocol: Regardless of the method chosen, plasma samples must be acidified and treated with an antioxidant (e.g., 1% Ascorbic Acid or Sodium Metabisulfite) immediately upon collection.

  • Why Method B Wins: LLE allows the separation of the analyte from the oxidative plasma environment into an organic layer, significantly improving bench-top stability compared to PPT, where the analyte remains in the "crashed" matrix.

Part 2: Deep Dive Protocol (Method B: LLE-LC-MS/MS)

This section details the Liquid-Liquid Extraction (LLE) workflow, selected for its superior balance of sensitivity and extract cleanliness.

Reagents and Standards
  • Analyte: 4-HO-McPT (HCl salt).

  • Internal Standard (IS): 4-HO-DMT-d4 or Psilocin-d4 (Structural analog is preferred if isotopically labeled 4-HO-McPT is unavailable).

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) with 1% Ammonium Hydroxide (alkaline pH drives the amine into the organic phase).

  • Stabilizer: 100 mM Ascorbic Acid in water.

Sample Preparation Workflow
  • Thawing: Thaw plasma samples on ice (never at room temperature) to prevent degradation.

  • Aliquot: Transfer 200 µL of plasma into a 1.5 mL Eppendorf tube.

  • Stabilization: Add 20 µL of Ascorbic Acid stabilizer immediately.

  • IS Addition: Spike 20 µL of Internal Standard working solution (e.g., 100 ng/mL).

  • Buffer: Add 100 µL of Carbonate Buffer (pH 9.5) to ensure the amine is uncharged.

  • Extraction: Add 1 mL of MTBE . Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Evaporation: Transfer the supernatant (organic layer) to a clean glass vial. Evaporate to dryness under Nitrogen at 30°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (90:10).

LC-MS/MS Conditions
  • Column: C18 (e.g., Waters XSelect HSS T3) or Phenyl-Hexyl (for better retention of polar amines). Dimensions: 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B (Re-equilibration)

  • Mass Spectrometry (ESI+):

    • Source: Electrospray Ionization (Positive Mode).[1]

    • Precursor Ion (Q1): m/z 231.2 [M+H]⁺

    • Quantifier Transition (Q3): m/z 160.1 (Vinyl-indole fragment, characteristic of 4-substituted tryptamines).

    • Qualifier Transition (Q3): m/z 58.1 or 72.1 (Amine side chain fragments, dependent on collision energy).

Part 3: Visualization of Workflows

The following diagrams illustrate the extraction logic and the fragmentation pathway used for quantification.

Diagram 1: Comparative Extraction Workflow Logic

ExtractionWorkflow Start Plasma Sample (Containing 4-HO-McPT) Stabilize Add Ascorbic Acid (Prevent Oxidation) Start->Stabilize Split Method Selection Stabilize->Split PPT_Step1 Add ACN (1:3 ratio) Precipitate Proteins Split->PPT_Step1 High Throughput LLE_Step1 Adjust pH > 9.0 (Uncharge Amine) Split->LLE_Step1 High Sensitivity PPT_Step2 Centrifuge PPT_Step1->PPT_Step2 PPT_Result Supernatant (Dirty) High Matrix Effect PPT_Step2->PPT_Result LLE_Step2 Add MTBE Liquid-Liquid Partition LLE_Step1->LLE_Step2 LLE_Step3 Freeze/Separate Organic Layer LLE_Step2->LLE_Step3 LLE_Result Reconstituted Extract (Clean) High Sensitivity LLE_Step3->LLE_Result

Caption: Decision tree comparing Protein Precipitation (PPT) vs. Liquid-Liquid Extraction (LLE) for 4-HO-McPT.

Diagram 2: MS/MS Fragmentation Pathway (Proposed)

Fragmentation Parent Precursor Ion [M+H]+ m/z 231.2 Transition1 Collision Induced Dissociation (CID) Parent->Transition1 Frag1 Quantifier Ion (Vinyl-Indole) m/z 160.1 Transition1->Frag1 Primary Path Frag2 Qualifier Ion (Amine Loss) m/z 72.1 Transition1->Frag2 Secondary Path Neutral Neutral Loss (N-methyl-cyclopropylamine) Transition1->Neutral

Caption: Proposed ESI+ fragmentation pathway for 4-HO-McPT monitoring m/z 231.2 > 160.1 transition.

Part 4: Quantitative Validation Targets

To ensure the trustworthiness of your assay, the following acceptance criteria (based on FDA/EMA Bioanalytical Guidelines) should be met during validation:

ParameterAcceptance CriteriaTroubleshooting Tip
Linearity (R²) > 0.995Weighting 1/x² is usually required for large dynamic ranges.
Accuracy 85–115% (80–120% at LLOQ)If failing, check Internal Standard equilibration time.
Precision (CV) < 15% (< 20% at LLOQ)High CV often indicates inconsistent pipetting or evaporation.
Matrix Factor 0.85 – 1.15If < 0.8, switch from PPT to LLE or use a labeled IS.
Benchtop Stability > 4 hours at 4°CCrucial: If failing, increase Ascorbic Acid concentration.

References

  • Krotulski, A. J., et al. (2021). Metabolism of the new psychoactive substance 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET) in human hepatocytes and authentic urine samples. Forensic Toxicology. (Contextual grounding on 4-HO tryptamine metabolism).
  • Caspar, A. T., et al. (2018). Metabolism of the tryptamine-derived new psychoactive substances 4-HO-MET and 4-HO-MiPT in human serum and urine. Analytical and Bioanalytical Chemistry. (Methodology reference for LLE of 4-HO tryptamines).
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Monographs: Tryptamines.

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy of 4-Hydroxy-N-Methyl-N-Propyltryptamine (4-hydroxy McPT) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction to 4-hydroxy McPT and the Role of Infrared Spectroscopy 4-hydroxy McPT is a substituted tryptamine and an analogue of the psychedelic compound...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-hydroxy McPT and the Role of Infrared Spectroscopy

4-hydroxy McPT is a substituted tryptamine and an analogue of the psychedelic compound psilocin (4-hydroxy-DMT). It is categorized as a research chemical or designer drug and is of significant interest to forensic and toxicological laboratories.[1][2] The hydrochloride salt form enhances its stability and solubility, which is a common practice for alkaloid-like compounds.[3]

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[4] When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting spectrum is a unique molecular "fingerprint," providing invaluable information about the functional groups present. For law enforcement, medicinal chemists, and pharmacologists, a reliable IR spectrum is crucial for unambiguous identification and for distinguishing between closely related isomers that may have different physiological or legal implications.

Experimental Protocol: A Self-Validating System for FTIR Analysis

The following protocol outlines a rigorous methodology for obtaining a high-quality FTIR spectrum of 4-hydroxy McPT hydrochloride. The inclusion of system suitability checks and defined parameters ensures the trustworthiness and reproducibility of the results.

Instrumentation and Materials
  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory is recommended. ATR is a modern, rapid sampling technique that requires minimal sample preparation.

  • Reference Standard: A certified analytical reference standard of 4-hydroxy McPT hydrochloride (C₁₄H₂₀N₂O • HCl) should be used.[1]

  • Comparative Standard: A certified reference standard of 4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT) base is required for the comparative analysis.[5]

  • Solvents: Anhydrous ethanol or methanol for cleaning the ATR crystal.

Step-by-Step Methodology
  • System Preparation and Suitability:

    • Ensure the spectrometer is in a stable environment with controlled temperature and humidity.

    • Perform a system performance verification using a polystyrene standard to check for wavenumber accuracy.

    • Clean the diamond ATR crystal meticulously with anhydrous ethanol and allow it to dry completely.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical step to account for atmospheric water and carbon dioxide, as well as any intrinsic signals from the instrument itself.

    • Parameters:

      • Scans: 32 scans co-added

      • Resolution: 4 cm⁻¹

      • Spectral Range: 4000 - 400 cm⁻¹

  • Sample Analysis:

    • Place a small amount (typically 1-2 mg) of the crystalline 4-hydroxy McPT hydrochloride powder onto the center of the ATR crystal.

    • Apply consistent pressure using the ATR's built-in clamp to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Perform an ATR correction if necessary, although for qualitative identification, this is often optional.

    • Label the significant peaks (in cm⁻¹) on the resulting spectrum.

    • Repeat the analysis with the 4-HO-MiPT standard for a direct comparison.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_comp 4. Comparative Analysis prep1 Clean ATR Crystal prep2 System Performance Verification (Polystyrene Standard) prep1->prep2 acq1 Collect Background Spectrum (32 scans, 4 cm⁻¹ resolution) prep2->acq1 System Ready acq2 Place Sample on Crystal acq1->acq2 acq3 Collect Sample Spectrum (Same Parameters) acq2->acq3 proc1 Ratio Sample to Background acq3->proc1 Raw Data proc2 Peak Picking & Labeling proc1->proc2 comp1 Repeat Steps 1-3 for 4-HO-MiPT Standard proc2->comp1 Analyzed Spectrum comp2 Compare Spectra comp1->comp2

Caption: Workflow for FTIR-ATR data acquisition and analysis.

Comparative Spectral Analysis: 4-hydroxy McPT HCl vs. 4-HO-MiPT

The primary differences in the IR spectra of 4-hydroxy McPT hydrochloride and 4-HO-MiPT will arise from two key structural features:

  • The Amine Salt: 4-hydroxy McPT is in its hydrochloride form, while the reference spectrum for 4-HO-MiPT is of the freebase.[5] This means the tertiary amine in 4-hydroxy McPT will be protonated (R₃N⁺-H).

  • The Alkyl Group: The N-propyl group in 4-hydroxy McPT versus the N-isopropyl group in 4-HO-MiPT.

The table below summarizes the expected and known vibrational frequencies.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) for 4-hydroxy McPT HCl Reference Wavenumber (cm⁻¹) for 4-HO-MiPT (Base) [5]Rationale for Expected Peaks/Shifts
Phenolic O-H Stretching~3300-3400 (Broad)3223 (Broad)The broadness is due to hydrogen bonding. The phenolic -OH is a key feature of all 4-hydroxytryptamines.
Indole N-H Stretching~3200-3300Not explicitly resolved from O-HOften overlaps with the broad O-H stretch in this class of compounds.
Ammonium N⁺-H Stretching~2400-2700 (Broad)N/AThis is a hallmark of an amine salt. The protonated tertiary amine will show a very broad, characteristic absorption in this region, which is absent in the freebase.
Aliphatic C-H Stretching~2850-29602972, 2929These peaks correspond to the methyl, propyl, and ethyl groups. The pattern and relative intensities will differ slightly from the isopropyl group in 4-HO-MiPT.
Aromatic C=C Stretching~1450-16001576, 1500, 1462Characteristic of the indole ring system. These peaks are expected to be very similar between the two compounds.
C-N Stretching~1200-12501261The stretching vibration of the carbon-nitrogen bond in the side chain.
Phenolic C-O Stretching~1150-12501157The stretch of the C-O bond of the hydroxyl group attached to the aromatic ring.
Aromatic C-H Bending (Out-of-plane)~730-800798, 729These bands are characteristic of the substitution pattern on the aromatic indole ring.

Interpretation and Causality

The Ammonium Stretch (The Key Differentiator): The most significant difference between the spectrum of 4-hydroxy McPT hydrochloride and the freebase 4-HO-MiPT will be the presence of a broad, strong band in the 2400-2700 cm⁻¹ region for the hydrochloride salt. This is due to the N⁺-H stretching vibration of the protonated tertiary amine. Its absence in the 4-HO-MiPT spectrum is a clear indicator of the freebase form. This feature is diagnostically crucial for identifying the salt form of the analyte.

The "Fingerprint" Region (Below 1500 cm⁻¹): While many of the fundamental stretches will be similar, subtle differences in the fingerprint region are expected due to the different alkyl substituents (propyl vs. isopropyl). The bending vibrations of the C-H bonds in these groups will create a unique pattern that allows for differentiation between the two isomers. For instance, the isopropyl group often shows a characteristic split in the C-H bending region (~1370-1385 cm⁻¹), which would be absent for the n-propyl group.

Hydroxyl and Indole N-H Region: A very broad absorption centered around 3200-3400 cm⁻¹ is characteristic of these 4-hydroxytryptamines, resulting from the overlapping stretches of the phenolic O-H and the indole N-H groups, both of which are involved in hydrogen bonding. This feature confirms the presence of the 4-hydroxyindole core.

Conclusion

While a definitive public IR spectrum for 4-hydroxy McPT hydrochloride is elusive, a robust analytical framework allows for its confident identification and differentiation from near isomers. By employing a validated FTIR-ATR methodology, an analyst can acquire a high-quality spectrum. The key diagnostic features for identification will be:

  • The broad N⁺-H stretch between 2400-2700 cm⁻¹, confirming the hydrochloride salt form.

  • The broad, overlapping O-H and indole N-H stretches above 3200 cm⁻¹, indicating the 4-hydroxyindole moiety.

  • A unique pattern in the C-H stretching and bending regions that distinguishes the N-propyl group from other alkyl substituents like the isopropyl group found in 4-HO-MiPT.

This guide provides the necessary experimental and interpretive framework for researchers and forensic chemists to analyze 4-hydroxy McPT hydrochloride with a high degree of scientific integrity.

References

  • MDPI. (n.d.). Full Characterisation of Heroin Samples Using Infrared Spectroscopy and Multivariate Calibration. Retrieved from [Link]

  • International Journal of Research and Publication. (n.d.). FTIR ANALYSIS OF ALKALOIDS IN RAUWOLFIA VOMITORIA (RV) LEAVES AND STEMS FOR POTENTIAL MEDICINAL APPLICATIONS. Retrieved from [Link]

  • International Journal of Botany Studies. (2022-01-17). Fourier transform infrared spectroscopy analysis of Sauromatum venosum (Ait.) schott. Tuber extract for alkaloids. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR data of alkaloid isolate | Download Table. Retrieved from [Link]

  • Internet Scientific Publications. (n.d.). Forensic Applications Of Vibrational Spectroscopy Techniques To Identify Prescription Drugs And Mixtures. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-HO-McPT. Retrieved from [Link]

  • SWGDrug. (2015-02-05). 4-Hydroxy-MIPT. Retrieved from [Link]

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  • ChemRxiv. (n.d.). Presence of 4-hydroxy-N-methyl-N-ethyltryptamine in Commercially Available Products. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-hydroxy McPT (hydrochloride)

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 4-hydroxy McPT (hydrochloride), a research chemical with psychoactive properties. As the pharmacological and toxicological pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 4-hydroxy McPT (hydrochloride), a research chemical with psychoactive properties. As the pharmacological and toxicological profile of this compound is not extensively documented, it is imperative to handle and dispose of it with the utmost caution, treating it as a hazardous substance to ensure the safety of laboratory personnel and the protection of the environment.[1][2] This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

Hazard Identification and Risk Assessment

4-hydroxy McPT (hydrochloride), also known as 4-hydroxy-N-methyl-N-cyclopropyltryptamine, is classified as a tryptamine and is intended for research and forensic applications.[3] As a designer psychedelic, its effects are reported to be serotonergic, but comprehensive toxicological data is lacking.[1][4] Therefore, a precautionary approach is warranted.

Based on available safety data for similar tryptamine compounds, the primary hazards are expected to include:

  • Acute Toxicity: Harmful if swallowed or inhaled.[2][5]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][6][7][8]

  • Respiratory Irritation: May cause respiratory irritation.[2][6][7][8]

Due to the limited safety data for 4-hydroxy McPT (hydrochloride) itself, it must be handled as a hazardous substance in accordance with the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard.[9][10]

Table 1: Hazard Profile of 4-hydroxy McPT (hydrochloride) and Analogous Compounds

Hazard CategoryDescriptionPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[5]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][7] P264: Wash skin thoroughly after handling.[5][7] P270: Do not eat, drink or smoke when using this product.[5][6]
Skin Irritation Causes skin irritation.[7][8]P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][7]
Eye Irritation Causes serious eye irritation.[7][8]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Respiratory Irritation May cause respiratory irritation.[7][8]P271: Use only outdoors or in a well-ventilated area.[5][6][7]

Regulatory Compliance

The disposal of laboratory chemical waste is regulated by federal and state authorities. The primary federal regulation is the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[11] Academic and research laboratories may be subject to the alternative requirements for hazardous waste management outlined in 40 CFR Part 262, Subpart K.[12][13] It is the responsibility of the waste generator to ensure that all disposal activities comply with these regulations.

Personal Protective Equipment (PPE)

Prior to handling 4-hydroxy McPT (hydrochloride) for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or goggles.To protect against splashes and airborne particles.
Body Protection A fully buttoned laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.To prevent inhalation of the compound.

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the proper disposal of 4-hydroxy McPT (hydrochloride).

G Figure 1: Disposal Workflow for 4-hydroxy McPT (hydrochloride) cluster_prep Preparation & Assessment cluster_waste_handling Waste Handling & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Unused or Contaminated 4-hydroxy McPT (hydrochloride) assess_hazards Assess Hazards (Consult SDS & Institutional Policy) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe characterize_waste Characterize as Hazardous Chemical Waste don_ppe->characterize_waste segregate_waste Segregate from other waste streams characterize_waste->segregate_waste select_container Select Compatible, Leak-Proof Waste Container segregate_waste->select_container label_container Label Container: 'Hazardous Waste', Chemical Name, Accumulation Start Date, Hazard Pictograms select_container->label_container store_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_saa contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store_saa->contact_ehs end End: Compliant Disposal by Licensed Contractor contact_ehs->end

Caption: Disposal Workflow for 4-hydroxy McPT (hydrochloride)

Step-by-Step Disposal Protocol

The following protocol provides a self-validating system for the disposal of 4-hydroxy McPT (hydrochloride). Adherence to these steps is crucial for ensuring safety and regulatory compliance.

Step 1: Waste Characterization

Due to its potential toxicity and the lack of comprehensive safety data, all waste containing 4-hydroxy McPT (hydrochloride), including pure compound, contaminated labware (e.g., vials, pipette tips), and contaminated PPE, must be classified as hazardous chemical waste.[14][15] Do not dispose of this material in the regular trash or down the drain.[16][17]

Step 2: Waste Segregation

Segregate 4-hydroxy McPT (hydrochloride) waste from all other waste streams at the point of generation.[11] This includes separating it from non-hazardous waste, biohazardous waste, and other incompatible chemical waste.

Step 3: Containerization
  • Select a Compatible Container: Choose a waste container that is compatible with the chemical properties of 4-hydroxy McPT (hydrochloride). A high-density polyethylene (HDPE) container with a screw-top lid is generally suitable for solid waste.[11][15]

  • Ensure Container Integrity: The container must be in good condition, with no cracks or leaks, and have a secure, tight-fitting lid.[11][15]

  • Headroom: Do not overfill the container. Leave at least one inch of headroom to allow for expansion.[15]

Step 4: Labeling

Properly labeling the waste container is a critical regulatory requirement.[11] The label must be securely affixed to the container and include the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "4-hydroxy McPT (hydrochloride)"

  • The accumulation start date (the date the first piece of waste is placed in the container)

  • The physical state of the waste (e.g., solid)

  • Appropriate hazard pictograms (e.g., irritant, acute toxicity)

Step 5: Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which should be at or near the point of generation.[17][18]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[11][18]

  • Closed Containers: Keep the waste container securely closed at all times, except when adding waste.[11][15]

Step 6: Arranging for Disposal

Once the waste container is full, or within the time limits specified by your institution's policies (typically 12 months for an SAA), arrange for its disposal.[12][17]

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Licensed Contractor: The EHS department will coordinate with a licensed hazardous waste disposal contractor for the transportation, treatment, and final disposal of the material.[19][20][21]

Spill and Decontamination Procedures

In the event of a spill, evacuate the immediate area and alert your supervisor and the EHS department. Only trained personnel with the appropriate PPE should clean up chemical spills.

  • Small Spills (Solid): Carefully sweep the solid material into a designated hazardous waste container. Avoid creating dust.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, and dispose of all cleanup materials (e.g., wipes, absorbent pads) as hazardous waste.

References

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  • Learning Videos Channel. (2019, September 3). Correct Disposal and Clean up - More Lab Safety [Video]. YouTube. Retrieved from [Link]

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